GAC0001E5
Description
The exact mass of the compound 6-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-4(3H)-pyrimidinone is 331.09324650 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)12-7-4-8-13(9-12)21-16-22-14(10-15(24)23-16)11-5-2-1-3-6-11/h1-10H,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKINUPRRPNHKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Preliminary studies on GAC0001E5 and oxidative stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAC0001E5 (also referred to as 1E5) is a novel small molecule compound identified as a potent inverse agonist of the Liver X Receptor (LXR).[1] Preliminary studies have demonstrated its anti-proliferative effects in various cancer cell lines, including pancreatic and breast cancer.[2][3] A significant component of this compound's mechanism of action involves the induction of oxidative stress through the disruption of cellular metabolic pathways, particularly glutaminolysis. This technical guide provides an in-depth summary of the current understanding of this compound's effects on oxidative stress, including quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action
This compound functions as an LXR inverse agonist, meaning it binds to LXR and reduces its basal level of activity. Furthermore, it has been observed to decrease the protein levels of LXR itself, acting as a "degrader". This modulation of LXR activity leads to a cascade of downstream effects that ultimately disrupt redox homeostasis within cancer cells. The primary mechanism involves the impediment of glutaminolysis, a key metabolic pathway that cancer cells often rely on for energy and biosynthetic precursors. By disrupting this pathway, this compound treatment leads to a reduction in intracellular glutamate and glutathione (GSH) levels, culminating in an increase in reactive oxygen species (ROS) and the induction of oxidative stress.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound and its effects on markers of oxidative stress and related metabolic pathways.
Table 1: Effect of this compound on Glutathione Metabolism Metabolites
| Cell Line | Treatment | Metabolite | Change | Statistical Significance |
| BxPC-3 | 10 µM 1E5 (48h) | γ-glutamylcysteine | Reduced | p < 0.05 |
| BxPC-3 | 10 µM 1E5 (48h) | Glutathione (GSH) | Reduced | p < 0.05 |
| PANC-1 | 10 µM 1E5 (48h) | γ-glutamylcysteine | Reduced | p < 0.05 |
| PANC-1 | 10 µM 1E5 (48h) | Glutathione (GSH) | Reduced | p < 0.05 |
Data extracted from metabolomic analysis of pancreatic ductal adenocarcinoma (PDAC) cell lines.
Table 2: Impact of this compound on Cellular Redox State
| Cell Line | Treatment | Parameter | Result | Statistical Significance |
| BxPC-3 | 10 µM 1E5 (48h) | H2O2 Luminescence | Increased | Not specified |
| PANC-1 | 10 µM 1E5 (48h) | H2O2 Luminescence | Increased | Not specified |
| MIA PaCa-2 | 10 µM 1E5 (48h) | H2O2 Luminescence | Increased | Not specified |
| HER2-Positive Breast Cancer Cells | 10 µM 1E5 | GSH/GSSG Ratio | Significantly Reduced | Not specified |
| HER2-Positive Breast Cancer Cells | 10 µM 1E5 | Reactive Oxygen Species (ROS) | Significantly Increased | Not specified |
This table combines findings from studies on both pancreatic and HER2-positive breast cancer cells.
Table 3: this compound-Induced Changes in Glutaminolysis-Related Gene Expression
| Cell Line | Treatment | Gene | Log2 mRNA Expression Change |
| MCF-7 | 1E5 | GLS1 | Downregulated |
| MCF-7 | 1E5 | GOT1 | Downregulated |
| MCF-7 | 1E5 | GOT2 | Downregulated |
| MCF-7 | 1E5 | GLUD1 | Downregulated |
| MCF7-TamR | 1E5 | GLS1 | Downregulated |
| MCF7-TamR | 1E5 | GOT1 | Downregulated |
| MCF7-TamR | 1E5 | GOT2 | Downregulated |
| MCF7-TamR | 1E5 | GLUD1 | Downregulated |
| MDA-MB-231 | 1E5 | GLS1 | Downregulated |
Data pertains to breast cancer cell lines treated with this compound.
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
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Objective: To assess the effect of this compound on cancer cell proliferation.
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Methodology:
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Cells (e.g., BxPC-3, PANC-1, MIA PaCa-2) are seeded in 96-well plates.
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After allowing the cells to attach, they are treated with various concentrations of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
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Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
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The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
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The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
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2. Metabolomic Analysis via Mass Spectrometry
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Objective: To quantify changes in intracellular metabolite levels following this compound treatment.
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Methodology:
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Cancer cell lines (e.g., BxPC-3, PANC-1) are cultured and treated with this compound or a vehicle control for a set period (e.g., 48 hours).
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Metabolites are extracted from the cells, typically using a solvent-based method.
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The extracted samples are analyzed using reverse-phase ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS).
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Metabolites are identified and quantified based on their mass-to-charge ratio and retention time, often by comparing to a library of known standards.
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Statistical analysis (e.g., t-test) is performed to identify significant changes in metabolite levels between treated and control groups.
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3. Measurement of Reactive Oxygen Species (ROS)
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Objective: To determine the effect of this compound on intracellular ROS levels.
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Methodology:
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Cells are seeded and treated with this compound as described above.
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A fluorescent probe sensitive to ROS (e.g., H2DCFDA) is added to the cells and incubated.
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In the presence of ROS, the probe is oxidized and becomes fluorescent.
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The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS. In some studies, H2O2 luminescence is measured and normalized by cell number.
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4. Quantitative Real-Time PCR (qPCR)
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Objective: To measure changes in the expression of specific genes involved in glutaminolysis.
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Methodology:
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RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit.
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The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
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qPCR is performed using the cDNA as a template, along with gene-specific primers for the target genes (e.g., GLS1, GOT1, GOT2, GLUD1) and a reference gene (e.g., ACTB).
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The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the control.
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Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of inducing oxidative stress.
Caption: Workflow for studying this compound's effect on oxidative stress.
References
GAC0001E5: A Novel Liver X Receptor Inverse Agonist for Cancer Therapy
An In-Depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of GAC0001E5
This technical guide provides a comprehensive overview of the small molecule this compound (also known as 1E5), a novel therapeutic candidate with potent anti-cancer properties. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of cancer metabolism and the targeting of nuclear receptors in oncology. This document details the discovery of this compound, its effects on key signaling pathways, and the experimental protocols used to elucidate its function.
Discovery and Identification
This compound was identified through a targeted screening of a focused library of drug-like small molecules.[1] This library was computationally designed with compounds predicted to dock within the ligand-binding pocket of Liver X Receptor β (LXRβ), a nuclear receptor implicated in the regulation of metabolism and inflammation.[1] Initial cell-based screens in pancreatic ductal adenocarcinoma (PDAC) cells identified this compound as a potent inhibitor of cancer cell proliferation, exhibiting greater anti-tumor activity than previously studied LXR agonists.[1][2] Subsequent characterization revealed that this compound functions as an LXR inverse agonist, meaning it inhibits the receptor's transcriptional activity.[1] Furthermore, prolonged treatment with the compound leads to a significant reduction in LXR protein levels, indicating it also acts as an LXR "degrader".
Chemical Synthesis
The synthesis of the novel LXR ligand this compound was performed by Otavachemicals, located in Concord, Ontario, Canada. The specific, step-by-step synthesis protocol is proprietary and not publicly available in the cited research literature.
Mechanism of Action and Biological Activity
This compound exerts its anti-cancer effects by modulating the Liver X Receptor, a key regulator of cellular metabolism. As an inverse agonist and degrader, this compound disrupts the metabolic homeostasis in cancer cells, primarily by targeting glutaminolysis and de novo lipogenesis, two pathways critical for rapid tumor growth and survival.
The primary mechanism involves the following key events:
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Inhibition of LXR Activity: this compound binds to LXR and suppresses the transcription of its target genes, which are involved in lipid and cholesterol metabolism.
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Disruption of Glutaminolysis: The compound significantly impedes glutaminolysis, the process by which cancer cells convert glutamine into glutamate. This leads to a reduction in intracellular glutamate levels, which is a crucial metabolite for the TCA cycle and the synthesis of other essential molecules.
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Induction of Oxidative Stress: By inhibiting glutaminolysis, this compound disrupts the cell's redox homeostasis. This leads to decreased levels of the antioxidant glutathione (GSH) and a corresponding increase in reactive oxygen species (ROS), resulting in significant oxidative stress and subsequent cell death.
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Downregulation of Lipogenesis: this compound treatment downregulates the expression of key fatty acid synthesis genes, including Fatty Acid Synthase (FASN).
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Suppression of HER2 Expression: In HER2-positive breast cancer, this compound has been shown to strikingly downregulate both HER2 transcript and protein levels, indicating a potential crosstalk between metabolic pathways and oncogenic receptor signaling.
The workflow for investigating the biological activity of this compound typically follows a multi-step process from initial cell culture to specific molecular assays.
Figure 1: General experimental workflow for assessing this compound activity.
The signaling cascade initiated by this compound's interaction with LXR leads to profound changes in cellular metabolism and redox balance, ultimately resulting in an anti-tumor effect.
Figure 2: this compound-mediated LXR signaling and metabolic disruption.
Quantitative Data Summary
The anti-proliferative and metabolic effects of this compound have been quantified in various cancer cell lines. The tables below summarize representative data compiled from the referenced studies.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | % Inhibition of Cell Viability (Approx.) |
|---|---|---|---|---|
| BxPC-3 | Pancreatic | 10 | 72 | 60% |
| PANC-1 | Pancreatic | 10 | 72 | 55% |
| MCF-7 | Breast (Luminal A) | 10 | 72 | 50% |
| MDA-MB-231 | Breast (Triple-Negative) | 10 | 72 | 70% |
| AU565 | Breast (HER2+) | 10 | 72 | 65% |
Table 2: Effect of this compound on Gene Expression and Metabolite Levels
| Parameter | Cell Line | Treatment | Fold Change vs. Control (Approx.) |
|---|---|---|---|
| FASN mRNA | AU565 | 10 µM this compound (48h) | -2.5 fold (Downregulation) |
| HER2 mRNA | AU565 | 10 µM this compound (48h) | -2.0 fold (Downregulation) |
| Intracellular Glutamate | MCF-7 | 10 µM this compound (48h) | -1.8 fold (Decrease) |
| GSH/GSSG Ratio | MDA-MB-231 | 10 µM this compound (48h) | -2.2 fold (Decrease) |
| ROS Levels | MCF-7 | 10 µM this compound (24h) | +2.5 fold (Increase) |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Cell Proliferation (MTT) Assay
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Cell Seeding: Cancer cells (e.g., MCF-7, PANC-1) are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.
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Treatment: The culture medium is replaced with fresh medium containing either this compound at various concentrations (e.g., 10 µM) or a vehicle control (DMSO).
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Incubation: Cells are incubated for a period of 72 hours at 37°C in a 5% CO₂ incubator.
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MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
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Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
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Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Real-Time Quantitative PCR (RT-qPCR)
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Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with 10 µM this compound or vehicle (DMSO) for 48 hours.
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RNA Extraction: Total RNA is extracted from the cells using an RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.
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cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using an iScript cDNA synthesis kit (Bio-Rad).
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qPCR Reaction: The qPCR is performed using a suitable SYBR Green master mix on a real-time PCR system. The reaction mixture includes cDNA template, forward and reverse primers for the genes of interest (e.g., FASN, HER2, LXR target genes), and master mix.
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Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Western Blot Analysis
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Protein Extraction: Cells are seeded in 10 cm plates, treated with 10 µM this compound or vehicle for 48 hours, and then harvested. The cell pellets are lysed in RIPA buffer containing protease inhibitors to extract total protein.
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Quantification: Protein concentration is determined using a BCA protein assay.
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Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on a polyacrylamide gel.
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Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
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Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., LXRβ, HER2).
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Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Intracellular Glutamate and GSH/GSSG Ratio Measurement
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Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with 10 µM this compound or vehicle for 48 hours.
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Assay Procedure: Intracellular glutamate levels and the ratio of reduced (GSH) to oxidized (GSSG) glutathione are measured using commercially available luminescent or fluorescent assay kits (e.g., from Promega).
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Execution: The assays are performed according to the manufacturer's specific instructions, which typically involve cell lysis followed by the addition of reagents that react with the target metabolite to produce a measurable signal.
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Measurement: Luminescence or fluorescence is measured using a plate reader. The values are normalized to cell number or protein concentration.
Reactive Oxygen Species (ROS) Level Measurement
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Cell Seeding and Treatment: Cells are seeded in a 96-well white plate at a density of 1 × 10⁴ cells per well and treated with this compound or vehicle.
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Incubation: After 24 hours of treatment, the appropriate ROS detection substrate (e.g., H₂O₂ substrate from a ROS-Glo™ assay kit) is added to the media.
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Detection: Following a further incubation period (e.g., 6 hours), a detection solution is added to generate a luminescent signal that is proportional to the amount of ROS present.
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Measurement: Luminescence is read using a plate reader. The results are normalized to controls to determine the relative increase in ROS levels.
References
The Effect of GAC0001E5 on Redox Homeostasis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAC0001E5 is a novel small molecule that functions as a potent and selective inverse agonist of the Liver X Receptors (LXRs), LXRα and LXRβ. Emerging research has identified this compound as a promising anti-cancer agent, primarily through its ability to disrupt redox homeostasis in tumor cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on glutamine metabolism and the subsequent induction of oxidative stress. This document includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. One such critical pathway is glutaminolysis, the process by which glutamine is converted to glutamate. Glutamate serves as a key metabolite, contributing to the tricarboxylic acid (TCA) cycle for energy production and acting as a precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. By maintaining high levels of GSH, cancer cells can counteract the damaging effects of reactive oxygen species (ROS) and maintain redox homeostasis.
This compound has been shown to disrupt this delicate balance by inhibiting glutaminolysis, leading to a reduction in intracellular glutamate and GSH levels. This depletion of antioxidants results in an accumulation of ROS, inducing oxidative stress and ultimately leading to cancer cell death. This guide will delve into the technical details of these processes.
Quantitative Data
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Breast Cancer | ||
| MCF-7 | Estrogen Receptor-Positive | 8.43[1] |
| MDA-MB-231 | Triple-Negative | 7.74[1] |
| Pancreatic Cancer | ||
| PANC-1 | Pancreatic Adenocarcinoma | Not explicitly stated, but effective at 5-10 µM |
| BxPC-3 | Pancreatic Adenocarcinoma | Not explicitly stated, but effective at 5-10 µM |
Table 2: Effect of this compound on Glutaminolysis Gene Expression
| Gene | Function | Cell Line | Fold Change vs. Control |
| GLS1 | Converts glutamine to glutamate | MCF-7, MDA-MB-231, PANC-1, BxPC-3 | Downregulated[2][3] |
| GOT1 | Glutamate metabolism | MCF-7, MDA-MB-231, PANC-1, BxPC-3 | Downregulated[2] |
| GLUD1 | Glutamate metabolism | MCF-7, MDA-MB-231, PANC-1, BxPC-3 | Downregulated |
Table 3: Impact of this compound on Intracellular Metabolite Levels and ROS
| Parameter | Cell Line | Change vs. Control |
| Intracellular Glutamate | MCF-7, MDA-MB-231, PANC-1, BxPC-3 | Decreased |
| GSH/GSSG Ratio | MCF-7, MDA-MB-231 | Decreased |
| Reactive Oxygen Species (ROS) | MCF-7, MDA-MB-231 | Increased |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound in tumor cells.
Caption: Workflow for determining the IC50 of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTS Assay)
This protocol is used to determine the concentration of this compound that inhibits the proliferation of a cancer cell line by 50% (IC50).
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Materials:
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Cancer cell lines (e.g., MCF-7, MDA-MB-231, PANC-1, BxPC-3)
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Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
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96-well clear-bottom black plates
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This compound stock solution (in DMSO)
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MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
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Microplate reader
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Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
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Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
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Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
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Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
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Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
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Add 20 µL of MTS reagent to each well.
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Incubate the plate for 1-4 hours at 37°C.
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Measure the absorbance at 490 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
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Intracellular Glutamate Measurement
This protocol quantifies the level of intracellular glutamate following treatment with this compound.
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Materials:
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Cancer cell lines
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Complete culture medium
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6-well plates
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This compound
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Phosphate-buffered saline (PBS), ice-cold
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Glutamate-Glo™ Assay kit (Promega)
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Luminometer
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Procedure:
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Seed cells in 6-well plates and grow to 70-80% confluency.
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Treat cells with this compound (e.g., 10 µM) or vehicle control for 48 hours.
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Quickly wash the cells twice with ice-cold PBS.
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Lyse the cells according to the Glutamate-Glo™ Assay kit manufacturer's instructions.
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Transfer the cell lysates to a white 96-well plate.
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Add the Glutamate Detection Reagent to each well.
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Incubate for the time specified in the kit protocol.
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Measure luminescence using a luminometer.
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Normalize the luminescence signal to the protein concentration of each sample.
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GSH/GSSG Ratio Assessment
This protocol measures the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) as an indicator of oxidative stress.
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Materials:
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Cancer cell lines
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Complete culture medium
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6-well plates
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This compound
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GSH/GSSG-Glo™ Assay kit (Promega)
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Luminometer
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Procedure:
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Seed cells in 6-well plates and grow to 70-80% confluency.
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Treat cells with this compound (e.g., 10 µM) or vehicle control for 48 hours.
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Follow the manufacturer's protocol for the GSH/GSSG-Glo™ Assay kit to lyse the cells and prepare samples for total glutathione and GSSG measurement.
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Transfer the samples to a white 96-well plate.
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Add the Luciferin Generation Reagent and incubate.
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Add the Luciferin Detection Reagent and measure luminescence.
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Calculate the GSH/GSSG ratio according to the kit's instructions.
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Cellular ROS Detection
This protocol measures the levels of intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
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Materials:
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Cancer cell lines
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Complete culture medium
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96-well black, clear-bottom plates
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This compound
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H2DCFDA (or a commercial ROS detection kit)
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Fluorescence microplate reader
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Procedure:
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Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
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Treat cells with this compound (e.g., 10 µM) or vehicle control for the desired time (e.g., 24-48 hours).
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Remove the treatment medium and wash the cells with warm PBS.
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Load the cells with 10-20 µM H2DCFDA in serum-free medium for 30-60 minutes at 37°C, protected from light.
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Wash the cells twice with warm PBS to remove excess probe.
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Add 100 µL of PBS or phenol red-free medium to each well.
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Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
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Discussion and Future Directions
The data and protocols presented in this guide demonstrate that this compound effectively disrupts redox homeostasis in tumor cells by inhibiting glutaminolysis. This leads to a decrease in the cellular antioxidant capacity and an increase in ROS, ultimately promoting cancer cell death.
A key downstream consequence of elevated intracellular ROS is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes. While direct studies on this compound's effect on Nrf2 are pending, it is highly probable that the observed increase in ROS will trigger this adaptive response in tumor cells. Future research should investigate the interplay between this compound-induced oxidative stress and the Nrf2 pathway, as this could have significant implications for the development of combination therapies. For instance, co-treatment with an Nrf2 inhibitor might potentiate the anti-cancer effects of this compound.
References
An In-depth Technical Guide to the LXR Signaling Pathway and the Inverse Agonist GAC0001E5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1] As members of the nuclear receptor superfamily, LXRs function as cholesterol sensors. Upon activation by oxysterols or synthetic agonists, they form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[1] Dysregulation of the LXR signaling pathway has been implicated in a variety of diseases, including atherosclerosis, diabetes, and cancer, making it an attractive target for therapeutic intervention.
This technical guide provides a comprehensive overview of the LXR signaling pathway and delves into the mechanism of action of a novel LXR inverse agonist, GAC0001E5. This small molecule has demonstrated potent anti-proliferative effects in various cancer models, primarily by disrupting cancer cell metabolism.[2][3][4] This document will detail the molecular pathways, present quantitative data on the effects of this compound, and provide detailed experimental protocols for studying this signaling axis.
The LXR Signaling Pathway
The LXR signaling cascade is a critical regulator of cellular and systemic lipid balance. In the absence of a ligand, the LXR/RXR heterodimer is bound to LXREs on the DNA, complexed with co-repressor proteins that silence gene expression. The binding of an agonist, such as an oxysterol, induces a conformational change in the LXR protein, leading to the dissociation of co-repressors and the recruitment of co-activator complexes. This initiates the transcription of a suite of target genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), fatty acid synthesis (e.g., SREBP-1c, FASN), and glucose metabolism.
Conversely, an inverse agonist, such as this compound, binds to LXR and stabilizes a conformation that actively represses basal receptor activity, leading to the downregulation of LXR target genes. Furthermore, this compound has been identified as an LXR "degrader," promoting the reduction of LXR protein levels over time.
This compound: A Potent LXR Inverse Agonist with Anti-Cancer Properties
This compound has been identified as a novel LXR inverse agonist with significant anti-proliferative activity in various cancer cell lines, including those of pancreatic and breast origin. Its mechanism of action extends beyond simple LXR inhibition, as it also promotes the degradation of the LXR protein. The primary anti-cancer effects of this compound are attributed to its ability to disrupt key metabolic pathways that are often reprogrammed in cancer cells to support their rapid growth and proliferation.
Disruption of Glutamine Metabolism
A hallmark of many cancers is an increased dependence on glutamine for both energy production and as a source of biosynthetic precursors. This compound has been shown to significantly inhibit glutaminolysis, the process by which glutamine is converted to glutamate and other key metabolites. This is achieved through the downregulation of key enzymes in this pathway, such as glutaminase (GLS). The disruption of glutamine metabolism by this compound leads to a reduction in intracellular glutamate and glutathione levels, which in turn increases oxidative stress and induces cancer cell death.
Inhibition of Lipogenesis
LXR signaling is a known regulator of de novo lipogenesis, the synthesis of fatty acids. Cancer cells often exhibit upregulated lipogenesis to provide lipids for membrane synthesis and signaling molecules. This compound, by its inverse agonist activity on LXR, leads to the downregulation of key lipogenic genes, including Fatty Acid Synthase (FASN). This inhibition of fatty acid synthesis contributes to the anti-proliferative effects of the compound.
Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound from various published studies.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HCC-1954 | HER2+ Breast Cancer | 6.4 | |
| AU565 | HER2+ Breast Cancer | 7.1 | |
| SKBR3 | HER2+ Breast Cancer | 7.3 | |
| MCF-7 | Luminal A Breast Cancer | 8.43 | |
| MCF-7-TamR | Tamoxifen-Resistant Breast Cancer | 7.38 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 7.74 |
Table 2: Effect of this compound on LXR Target Gene Expression in Breast Cancer Cells
| Gene | Function | Fold Change vs. Control | Cell Line(s) | Citation(s) |
| SREBP-1c | Lipogenesis | Downregulated | MCF-7, MCF-7-TamR, MDA-MB-231 | |
| FASN | Fatty Acid Synthesis | Downregulated | MCF-7, MCF-7-TamR, MDA-MB-231, HER2+ cell lines | |
| ACC | Lipogenesis | Downregulated | MCF-7, MCF-7-TamR, MDA-MB-231 | |
| SCD1 | Lipogenesis | Downregulated | MCF-7, MCF-7-TamR, MDA-MB-231 |
Table 3: Effect of this compound on Glutaminolysis and Oxidative Stress
| Parameter | Effect | Cell Line(s) | Citation(s) |
| GLS1 mRNA | Downregulated | Pancreatic and Breast Cancer Cell Lines | |
| GOT1 mRNA | Downregulated | Pancreatic and Breast Cancer Cell Lines | |
| GLUD1 mRNA | Downregulated | Pancreatic and Breast Cancer Cell Lines | |
| Intracellular Glutamate | Decreased | Pancreatic and Breast Cancer Cell Lines | |
| Intracellular Glutathione | Decreased | Pancreatic and Breast Cancer Cell Lines | |
| Reactive Oxygen Species (ROS) | Increased | Pancreatic and Breast Cancer Cell Lines |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the LXR signaling pathway and the effects of this compound.
LXR Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of LXR in response to ligands.
Materials:
-
HEK293T cells
-
LXR expression plasmid (e.g., pCMX-hLXRα)
-
RXR expression plasmid (e.g., pCMX-hRXRα)
-
LXR-responsive luciferase reporter plasmid (e.g., pGL4.24[luc2/minP/LXRE])
-
Control Renilla luciferase plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in complete DMEM and incubate overnight.
-
Transfection:
-
For each well, prepare a DNA mixture containing the LXR expression plasmid, RXR expression plasmid, LXRE-luciferase reporter plasmid, and the Renilla control plasmid.
-
Dilute the DNA mixture and the transfection reagent separately in serum-free medium.
-
Combine the diluted DNA and transfection reagent and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.
-
-
Treatment: After incubation, replace the transfection medium with fresh medium containing the test compounds (e.g., this compound, LXR agonist as a positive control, DMSO as a vehicle control) at various concentrations. Incubate for an additional 24 hours.
-
Lysis and Luciferase Measurement:
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold change in LXR activity relative to the vehicle control.
Quantitative PCR (qPCR) for LXR Target Gene Expression
This protocol is used to measure the relative mRNA levels of LXR target genes.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes (e.g., FASN, GLS1) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., MDA-MB-231) and treat with this compound or controls as described for the luciferase assay.
-
RNA Isolation: Isolate total RNA from the treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the gene of interest, and the cDNA template.
-
Pipette the reaction mix into a qPCR plate.
-
-
qPCR Amplification: Perform the qPCR using a thermal cycler with the following typical conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.
-
Primer Sequences for Human Genes:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| FASN | GCTGCTGTTGGAAGTCAGCT | AGGTGGAGACGTGTGGGTAG |
| GLS1 | AGCTGACAAAGACCGGCTAA | GTAGGGTCAATTTCCTCCACC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
LXR/RXR Ligand Binding Assay (TR-FRET)
This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the LXR/RXR heterodimer.
Materials:
-
Purified LXR-LBD (Ligand Binding Domain) and RXR-LBD proteins, each with a tag (e.g., GST, His)
-
Terbium (Tb)-labeled antibody against one of the tags (e.g., anti-GST)
-
Fluorescently labeled LXR agonist (tracer)
-
TR-FRET assay buffer
-
Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer measurements
Protocol:
-
Reagent Preparation: Prepare a solution of the LXR-LBD/RXR-LBD heterodimer, the Tb-labeled antibody, and the fluorescent tracer in the TR-FRET assay buffer.
-
Compound Dispensing: Dispense the test compound (this compound) at various concentrations into a 384-well plate. Include wells with a known LXR agonist as a positive control and DMSO as a negative control.
-
Assay Reaction: Add the LXR/RXR/antibody/tracer mixture to each well of the plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the TR-FRET signal using a plate reader. Excite the terbium donor at ~340 nm and measure the emission at two wavelengths: ~495 nm (terbium emission) and ~520 nm (FRET signal from the acceptor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the tracer binding.
-
Conclusion
The LXR signaling pathway is a crucial regulator of metabolic homeostasis, and its dysregulation is a key feature in several diseases, including cancer. The novel LXR inverse agonist this compound represents a promising therapeutic agent due to its ability to potently inhibit cancer cell proliferation by disrupting essential metabolic pathways such as glutaminolysis and lipogenesis. This technical guide provides a comprehensive resource for researchers and drug development professionals seeking to understand and investigate the LXR signaling pathway and the therapeutic potential of molecules like this compound. The detailed protocols and quantitative data presented herein offer a solid foundation for further research and development in this exciting area of cancer metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lxr regulates lipid metabolic and visual perception pathways during zebrafish development - PMC [pmc.ncbi.nlm.nih.gov]
GAC0001E5: A Novel Modulator of Fatty Acid Synthesis Gene Expression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
GAC0001E5, also known as 1E5, is a novel small molecule compound identified as a potent Liver X Receptor (LXR) inverse agonist.[1][2] Emerging research demonstrates its significant impact on cellular metabolism, particularly its ability to downregulate the expression of key genes involved in de novo fatty acid synthesis.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its effects on fatty acid synthesis gene expression, and the experimental protocols utilized to elucidate these findings. The information presented is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of targeting LXR and fatty acid synthesis pathways in various diseases, including cancer.
Introduction to this compound
This compound is a synthetic LXR ligand that functions as an inverse agonist, meaning it inhibits the constitutive activity of LXR. In addition to its inverse agonist activity, this compound has also been shown to act as an LXR "degrader," leading to a reduction in LXR protein levels following treatment. LXRs, comprising LXRα and LXRβ, are nuclear receptors that play a crucial role in regulating the transcription of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation. By modulating LXR activity, this compound disrupts these metabolic pathways, an effect that has been primarily investigated in the context of cancer cell proliferation.
Impact of this compound on Fatty Acid Synthesis Gene Expression
De novo lipogenesis is a fundamental cellular process that is often upregulated in pathological conditions such as cancer to meet the high demand for lipids for membrane biosynthesis, energy storage, and signaling molecule production. Studies have shown that this compound treatment leads to a significant downregulation of key genes involved in this pathway.
Quantitative Gene Expression Data
The following table summarizes the observed effects of this compound on the transcript levels of critical fatty acid synthesis genes in various cancer cell lines.
| Gene | Gene Name | Function in Fatty Acid Synthesis | Cell Line(s) | Observed Effect of this compound | Reference(s) |
| FASN | Fatty Acid Synthase | Catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. | HER2-positive breast cancer cells, Pancreatic cancer cells | Downregulation | |
| SREBP1c | Sterol Regulatory Element-Binding Protein 1c | A key transcription factor that regulates the expression of lipogenic genes, including FASN and ACC. | Breast cancer cells | Downregulation | |
| ACC | Acetyl-CoA Carboxylase | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. | Breast cancer cells | Downregulation | |
| SCD | Stearoyl-CoA Desaturase | Introduces a double bond into stearoyl-CoA, converting it to oleoyl-CoA, a key monounsaturated fatty acid. | Breast cancer cells | Downregulation |
Signaling Pathway
This compound exerts its influence on fatty acid synthesis gene expression primarily through its interaction with Liver X Receptors. The proposed signaling pathway is as follows:
References
- 1. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells [mdpi.com]
- 2. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Liver X Receptor Ligand this compound Downregulates Antioxidant Capacity and ERBB2/HER2 Expression in HER2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
GAC0001E5: A Comprehensive Technical Review of its Anti-Proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-proliferative effects of GAC0001E5, a novel small molecule identified as a potent Liver X Receptor (LXR) inverse agonist and degrader. This compound has demonstrated significant anti-tumor activity in various cancer models, primarily by disrupting key metabolic pathways essential for cancer cell growth and survival. This document summarizes the quantitative data on its efficacy, details the experimental protocols used for its characterization, and visualizes its mechanisms of action through signaling pathway diagrams.
Core Mechanism of Action
This compound functions as a modulator of Liver X Receptors (LXRs), which are ligand-dependent transcription factors crucial for regulating cholesterol, lipid, and glucose metabolism.[1][2] In cancer cells, this compound acts as an inverse agonist, inhibiting LXR activity and also promoting the degradation of LXR protein.[1] This dual action disrupts the metabolic reprogramming that is a hallmark of many cancers, leading to anti-proliferative effects.
Quantitative Anti-Proliferative Effects
This compound has shown potent, concentration-dependent inhibition of cell proliferation and viability across a range of cancer cell lines. The following tables summarize the observed effects.
Table 1: Effect of this compound on Breast Cancer Cell Viability
| Cell Line | Cancer Subtype | Assay | Treatment Concentration | Result | Reference |
| MCF-7 | Luminal A | MTT | Concentration-dependent | Significant reduction in cell viability | |
| MCF-7-TamR | Endocrine therapy-resistant | MTT | Concentration-dependent | Significant reduction in cell viability | |
| MDA-MB-231 | Triple-Negative | MTT | Concentration-dependent | Significant reduction in cell viability | |
| AU565 | HER2-positive | MTS | Concentration-dependent | Significant inhibition of cell proliferation | |
| SKBR3 | HER2-positive | MTS | Concentration-dependent | Significant inhibition of cell proliferation | |
| HCC-1954 | HER2-positive | MTS | Concentration-dependent | Significant inhibition of cell proliferation |
Table 2: Effect of this compound on Pancreatic Cancer Cell Proliferation
| Cell Line | Cancer Type | Assay | Treatment Concentration | Result | Reference |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Not Specified | Dose-dependent | Inhibition of cell growth and survival | |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Not Specified | Dose-dependent | Inhibition of cell growth and survival |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its anti-proliferative effects through the modulation of several interconnected signaling pathways.
Disruption of Glutamine Metabolism
A primary mechanism of this compound is the disruption of glutaminolysis, a metabolic pathway critical for the high proliferative rate of cancer cells. Treatment with this compound leads to the downregulation of key genes involved in glutamine metabolism. This results in decreased intracellular levels of glutamate and glutathione, leading to increased reactive oxygen species (ROS) and oxidative stress.
Downregulation of De Novo Lipogenesis and HER2 Expression
In HER2-positive breast cancer, this compound has been shown to downregulate the expression of genes involved in fatty acid synthesis, including fatty acid synthase (FASN). FASN is a known LXR target gene. The inhibition of FASN by this compound contributes to the downregulation of HER2 transcript and protein levels, a key driver of proliferation in this cancer subtype.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatments
-
Cell Lines: Breast cancer cell lines (MCF-7, MCF-7-TamR, MDA-MB-231, AU565, SKBR3, HCC-1954) and pancreatic cancer cell lines (BxPC-3, PANC-1) were used.
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatments: this compound, synthesized by Otavachemicals, was dissolved in DMSO (vehicle). Cells were treated with various concentrations of this compound or vehicle control for specified time periods. The synthetic LXR agonist GW3965 was used as a positive control in some experiments.
Cell Viability and Proliferation Assays
-
MTT/MTS Assays: To quantify cell viability, cells were seeded in 96-well plates and treated with this compound. After incubation, MTT or MTS reagent was added to each well. The absorbance was measured using a microplate reader to determine the percentage of viable cells relative to the vehicle-treated control.
-
Trypan Blue Exclusion Assay: Cell proliferation was also assessed by direct cell counting. Following treatment, cells were trypsinized, stained with trypan blue, and the number of viable (unstained) cells was counted using a hemocytometer.
-
Clonogenic Assay: To determine the long-term survival and proliferative capacity, cells were seeded at a low density and treated with this compound. After several days, the cells were fixed and stained with crystal violet, and the number of colonies was counted.
Gene Expression Analysis (Quantitative PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA was isolated from treated and control cells using standard methods. The RNA was then reverse-transcribed to complementary DNA (cDNA).
-
qPCR: Quantitative real-time PCR was performed using gene-specific primers for LXR target genes (e.g., FASN), glutaminolysis genes, and HER2. Relative gene expression was calculated using the ΔΔCt method, with a housekeeping gene for normalization.
Metabolomic Analysis
-
Metabolite Extraction: Intracellular metabolites were extracted from this compound-treated and control cells.
-
LC-MS/MS: The extracted metabolites were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in metabolite levels, particularly those involved in glutamine metabolism.
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a novel mechanism of action targeting cancer cell metabolism. Its ability to act as an LXR inverse agonist and degrader leads to the disruption of glutaminolysis and de novo lipogenesis, resulting in increased oxidative stress and potent anti-proliferative effects in various cancer models, including breast and pancreatic cancers. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound, both as a monotherapy and in combination with existing cancer treatments. The findings suggest that modulating LXR activity is a viable strategy for targeting the metabolic reprogramming inherent in cancer cells.
References
- 1. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GAC0001E5 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAC0001E5 is a novel small molecule that functions as a Liver X Receptor (LXR) inverse agonist and degrader.[1][2] It has demonstrated potent anti-proliferative effects in various cancer cell lines by disrupting key metabolic pathways essential for tumor growth and survival.[3] This document provides detailed protocols for the use of this compound in cell culture experiments, along with its mechanism of action and relevant quantitative data.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of LXR activity. As an inverse agonist, it not only blocks the transcriptional activity of LXR but also promotes its degradation. This leads to two major downstream effects:
-
Disruption of Glutaminolysis: this compound downregulates the expression of key genes involved in glutamine metabolism. This impedes the conversion of glutamine to glutamate, a crucial step for the TCA cycle, amino acid synthesis, and nucleotide production in cancer cells. The disruption of glutaminolysis leads to reduced intracellular glutamate and glutathione (GSH) levels.
-
Induction of Oxidative Stress: By decreasing the levels of the antioxidant glutathione, this compound treatment results in an increase in reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
-
Inhibition of De Novo Lipogenesis: this compound downregulates the expression of genes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN). This pathway is often upregulated in cancer cells to support rapid proliferation.
These multifaceted effects make this compound a promising agent for targeting metabolic reprogramming in cancer.
Mechanism of action of this compound in cancer cells.
Quantitative Data
In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines following 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| Breast Cancer | ||
| AU565 | HER2-Positive | ~5 |
| HCC-1954 | HER2-Positive | ~7 |
| SKBR3 | HER2-Positive | ~8 |
| MCF-7 | Luminal A | ~3 |
| MCF-7-TamR | Endocrine Therapy-Resistant | ~4 |
| MDA-MB-231 | Triple-Negative | ~6 |
| Pancreatic Cancer | ||
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | ~5 |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | ~10 |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | ~12 |
Note: IC50 values are approximate and may vary depending on experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound (Synthesized by Otavachemicals)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Appropriate cell culture medium (e.g., DMEM, RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTS reagent
-
Trypan Blue solution
-
Crystal Violet solution
Cell Culture
-
Culture cancer cell lines in their recommended media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are free from mycoplasma contamination.
Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 1: Cell Proliferation Assay (MTS Assay)
This protocol is used to determine the effect of this compound on cell viability.
Workflow for the cell proliferation (MTS) assay.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well, depending on the cell line's growth rate.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in a complete culture medium. Recommended concentration range: 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Procedure:
-
Seed cells in a 6-well plate at a low density (e.g., 500-1000 cells/well).
-
Allow the cells to attach for 24 hours.
-
Treat the cells with this compound at concentrations around the IC50 value. Include a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh treatment every 2-3 days.
-
When visible colonies have formed, wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Image the plates and quantify the number and size of the colonies.
Protocol 3: Western Blot Analysis for LXRβ Degradation
This protocol is to confirm the degradation of the LXRβ protein following this compound treatment.
Procedure:
-
Seed cells in a 6-well plate and grow them to 70-80% confluency.
-
Treat the cells with this compound (e.g., 10 µM) and a vehicle control for 48-72 hours.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against LXRβ overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the LXRβ protein levels to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Measurement of Intracellular Glutamate and ROS
These assays are used to investigate the metabolic effects of this compound.
Intracellular Glutamate Assay:
-
Treat cells with this compound as described for the Western blot protocol.
-
Harvest the cells and measure intracellular glutamate levels using a commercially available glutamate assay kit, following the manufacturer's instructions.
-
Normalize the glutamate levels to the total protein concentration of each sample.
Reactive Oxygen Species (ROS) Assay:
-
Treat cells with this compound for 48 hours.
-
Use a fluorescent probe such as DCFDA to detect intracellular ROS levels.
-
Measure the fluorescence using a plate reader or flow cytometer.
Combination Treatments
This compound has shown synergistic or additive effects when combined with other anti-cancer agents. For example, in HER2-positive breast cancer cells, co-treatment of this compound (5 µM) with the tyrosine kinase inhibitor lapatinib (50 nM) for 72 hours resulted in enhanced inhibition of cell viability. Similarly, in pancreatic cancer cells, combining this compound with gemcitabine has shown additive effects.
Conclusion
This compound is a potent inhibitor of cancer cell proliferation that acts by targeting cellular metabolism. The protocols outlined in this document provide a framework for investigating the effects of this compound in various in vitro cancer models. Researchers should optimize the experimental conditions, such as cell seeding density and treatment duration, for their specific cell lines of interest.
References
- 1. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application of GAC0001E5 in HER2-Positive Breast Cancer Cell Lines
Application Notes and Protocols for Researchers
Introduction
GAC0001E5 is a novel small molecule that functions as a Liver X Receptor (LXR) inverse agonist.[1][2] In HER2-positive breast cancer, which accounts for approximately 20% of all breast cancers, this compound has demonstrated significant anti-tumor activity.[3][4] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in the utility of this compound in studying and targeting HER2-positive breast cancer cell lines. The core mechanism of this compound involves the disruption of key metabolic pathways, leading to increased oxidative stress and downregulation of HER2 expression, ultimately inhibiting cancer cell proliferation.
Mechanism of Action
This compound exerts its anti-cancer effects in HER2-positive breast cancer through a multi-faceted mechanism:
-
LXR Inverse Agonism and Degradation: this compound acts as an inverse agonist of LXR, inhibiting its activity and also promoting the degradation of the LXR protein.
-
Metabolic Reprogramming: The compound disrupts two critical metabolic pathways essential for cancer cell growth and survival:
-
Glutaminolysis: this compound downregulates the transcription of key genes involved in glutaminolysis, leading to reduced intracellular levels of glutamate and glutathione.
-
De Novo Lipogenesis: It also inhibits fatty acid synthesis by downregulating genes such as Fatty Acid Synthase (FASN).
-
-
Induction of Oxidative Stress: The disruption of glutaminolysis and the subsequent decrease in the antioxidant glutathione lead to an increase in intracellular reactive oxygen species (ROS).
-
Downregulation of HER2 Expression: Strikingly, treatment with this compound leads to a significant reduction in both HER2 transcript and protein levels in HER2-positive breast cancer cells. This effect may be mediated through the disruption of pathways that regulate HER2 expression.
The downstream effects of these actions include the inhibition of the PI3K/AKT and RAF/MEK signaling pathways, which are crucial for cancer cell proliferation and survival.
Data Presentation
Table 1: IC50 Values of this compound in HER2-Positive Breast Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h | Assay |
| AU565 | ~5 | MTS Assay |
| SKBR3 | ~10 | MTS Assay |
| HCC-1954 | ~5 | MTS Assay |
Data compiled from information suggesting significant inhibition at 5 µM and 10 µM concentrations.
Table 2: Summary of this compound Effects on Key Biomarkers
| Biomarker | Effect of this compound Treatment | Method of Detection |
| LXRβ Protein | Decreased | Western Blot |
| HER2 Protein | Decreased | Western Blot |
| HER2 mRNA | Decreased | qPCR |
| FASN mRNA | Decreased | qPCR |
| Intracellular Glutamate | Decreased | Glutamate-Glo™ Assay |
| Intracellular Glutathione | Decreased | GSH/GSSG-Glo™ Assay |
| Reactive Oxygen Species (ROS) | Increased | ROS-Glo H₂O₂ Assay |
This table summarizes qualitative effects observed in published studies.
Experimental Protocols
Cell Culture
HER2-positive breast cancer cell lines such as AU565, SKBR3, and HCC-1954 can be used. Cells should be cultured in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assays
a) MTS Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well (for AU565 and SKBR3) or 5 x 10³ cells/well (for HCC-1954) in 100 µL of complete medium.
-
Allow cells to attach for 24 hours.
-
Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 5, 10, 100 µM) and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
b) Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity.
Protocol:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat cells with desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control.
-
Incubate for 72 hours.
-
Harvest the cells by trypsinization and resuspend in complete medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
Western Blot Analysis
This technique is used to detect changes in protein expression levels.
Protocol:
-
Seed cells in 6 cm plates (e.g., AU565 and SKBR3 at 3 x 10⁵ cells/plate, HCC-1954 at 1.5 x 10⁵ cells/plate).
-
After 24 hours, treat the cells with this compound (e.g., 10 µM) or vehicle control for 48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a Bradford assay.
-
Load 25 µg of total protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against HER2, LXRβ, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Collect both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Mechanism of this compound action in HER2+ breast cancer cells.
Caption: Workflow for MTS cell viability assay.
Caption: Simplified HER2 signaling pathway and the inhibitory point of this compound.
References
- 1. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver X Receptor Ligand this compound Downregulates Antioxidant Capacity and ERBB2/HER2 Expression in HER2-Positive Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liver X Receptor Ligand this compound Downregulates Antioxidant Capacity and ERBB2/HER2 Expression in HER2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GAC0001E5 in Pancreatic Ductal Adenocarcinoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic Ductal Adenocarcinoma (PDAC) is a devastating malignancy with a notably poor prognosis, largely due to late-stage diagnosis and limited effective therapeutic options.[1][2] A key characteristic of PDAC is the metabolic reprogramming of cancer cells, which supports their rapid growth and survival.[1][2] One such adaptation is the increased reliance on glutamine metabolism.[1]
Liver X Receptors (LXRs), ligand-activated transcription factors, have emerged as potential therapeutic targets in oncology. GAC0001E5 is a novel, potent, and selective LXR inverse agonist and degrader. In PDAC cells, this compound has been shown to inhibit cell proliferation by disrupting glutamine metabolism and inducing oxidative stress. These findings suggest that this compound represents a promising new therapeutic agent for the treatment of pancreatic cancer.
These application notes provide a detailed experimental framework for researchers to investigate the effects of this compound on PDAC. The included protocols are for key in vitro and in vivo assays to characterize the compound's anti-cancer activity and elucidate its mechanism of action.
Data Presentation
The following tables summarize the quantitative effects of this compound on pancreatic cancer cells, as reported in preclinical studies.
Table 1: Effect of this compound on PDAC Cell Viability
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Inhibition of Cell Viability (relative to control) |
| BxPC-3 | 10 | 72 | Significant inhibition |
| PANC-1 | 10 | 72 | Significant inhibition |
| MIA PaCa-2 | 10 | 72 | Significant inhibition |
Data synthesized from preclinical studies on this compound.
Table 2: Combinatorial Effect of this compound and Gemcitabine on PDAC Cell Viability
| Cell Line | This compound (µM) | Gemcitabine (nM) | % Inhibition of Cell Viability (relative to control) |
| BxPC-3 | 5 | 10 | Additive decrease in cell growth |
| PANC-1 | 5 | 20 | Additive decrease in cell growth |
| MIA PaCa-2 | 5 | 20 | Additive decrease in cell growth |
Data indicates that this compound can enhance the cytotoxic effects of the standard-of-care chemotherapeutic agent, gemcitabine.
Table 3: Effect of this compound on Glutamine Metabolism and Oxidative Stress
| Cell Line | Treatment | Outcome |
| BxPC-3, PANC-1 | 10 µM this compound (48h) | Significant decrease in intracellular glutamate levels |
| BxPC-3, PANC-1, MIA PaCa-2 | 10 µM this compound | Significant increase in Reactive Oxygen Species (ROS) levels |
| PANC-1, MIA PaCa-2 | 10 µM this compound | Significant reduction in GSH/GSSG ratio |
These findings demonstrate that this compound disrupts glutamine metabolism and induces a state of oxidative stress in PDAC cells.
Experimental Protocols
Herein are detailed protocols for essential experiments to study the effects of this compound on PDAC.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of PDAC cell lines.
Materials:
-
PDAC cell lines (e.g., BxPC-3, PANC-1, MIA PaCa-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed PDAC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying this compound-induced apoptosis in PDAC cells using flow cytometry.
Materials:
-
PDAC cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed PDAC cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of PDAC cells.
Materials:
-
PDAC cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed PDAC cells and treat with this compound for the desired time.
-
Harvest cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
This protocol describes the establishment of a PDAC xenograft model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
PDAC cells (e.g., PANC-1)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 PDAC cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Immunohistochemistry (IHC)
This protocol is for detecting the expression of specific proteins in PDAC tumor tissues from xenograft models.
Materials:
-
Paraffin-embedded tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase activity
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody against the protein of interest
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize the tumor sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary antibody at 4°C overnight.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with streptavidin-HRP conjugate.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Analyze the slides under a microscope to assess protein expression and localization.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in PDAC.
Caption: Experimental workflow for this compound studies in PDAC.
References
- 1. Novel Liver X Receptor Ligand this compound Disrupts Glutamine Metabolism and Induces Oxidative Stress in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Liver X Receptor Ligand this compound Disrupts Glutamine Metabolism and Induces Oxidative Stress in Pancreatic Cancer Cells [mdpi.com]
Application Notes and Protocols for Assessing Oxidative Stress Induced by GAC0001E5
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAC0001E5 is a novel small molecule identified as a potent and specific inverse agonist of the Liver X Receptor (LXR).[1][2][3] LXRs, comprising LXRα and LXRβ, are nuclear receptors that play a critical role in regulating lipid metabolism, cholesterol homeostasis, and inflammatory responses.[1][2] In the context of oncology, LXR signaling has been implicated in the metabolic reprogramming of cancer cells.
Recent studies have demonstrated that this compound induces significant oxidative stress in cancer cells, particularly in pancreatic and breast cancer models. The primary mechanism of action involves the disruption of glutamine metabolism (glutaminolysis), a key metabolic pathway that cancer cells exploit to meet their high bioenergetic and biosynthetic demands. By inhibiting LXR, this compound impedes glutaminolysis, leading to an imbalance in the cellular redox state, characterized by an accumulation of reactive oxygen species (ROS) and a depletion of antioxidant defenses.
These application notes provide a comprehensive guide with detailed protocols for assessing the oxidative stress induced by this compound in a laboratory setting. The following sections outline key experimental assays, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on markers of oxidative stress in various cancer cell lines.
Table 1: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels
| Cell Line | Treatment | Fold Change in ROS vs. Control (Mean ± SEM) | Reference |
| BxPC-3 (Pancreatic) | 10 µM this compound for 48h | ~2.5-fold increase | |
| PANC-1 (Pancreatic) | 10 µM this compound for 48h | ~2.0-fold increase | |
| MIA PaCa-2 (Pancreatic) | 10 µM this compound for 48h | ~2.2-fold increase | |
| AU565 (HER2+ Breast) | 10 µM this compound | Significant increase | |
| SKBR3 (HER2+ Breast) | 10 µM this compound | Significant increase | |
| HCC-1954 (HER2+ Breast) | 10 µM this compound | Significant increase |
Table 2: Effect of this compound on the Ratio of Reduced to Oxidized Glutathione (GSH/GSSG)
| Cell Line | Treatment | Change in GSH/GSSG Ratio vs. Control (Mean ± SEM) | Reference |
| BxPC-3 (Pancreatic) | 10 µM this compound for 48h | No significant change | |
| PANC-1 (Pancreatic) | 10 µM this compound for 48h | Significant decrease | |
| MIA PaCa-2 (Pancreatic) | 10 µM this compound for 48h | Significant decrease | |
| MCF-7 (Breast) | 10 µM this compound for 48h | Modest decrease | |
| MCF-7-TamR (Breast) | 10 µM this compound for 48h | Significant decrease | |
| MDA-MB-231 (Breast) | 10 µM this compound for 48h | Significant decrease | |
| AU565 (HER2+ Breast) | 10 µM this compound | Significant decrease | |
| SKBR3 (HER2+ Breast) | 10 µM this compound | Significant decrease | |
| HCC-1954 (HER2+ Breast) | 10 µM this compound | Significant decrease |
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway leading to oxidative stress.
Caption: General experimental workflow for assessing oxidative stress.
Experimental Protocols
The following protocols are adapted for the assessment of oxidative stress induced by this compound. It is recommended to optimize parameters such as cell density, probe concentration, and incubation times for specific cell lines and experimental conditions.
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cancer cell lines (e.g., BxPC-3, PANC-1, MIA PaCa-2, MCF-7)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1-4 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 10 µM) or DMSO vehicle control for the specified duration (e.g., 48 hours).
-
DCFDA Loading:
-
Prepare a 10-50 µM working solution of DCFDA in pre-warmed serum-free medium or PBS.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the DCFDA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS or culture medium to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis: Normalize the fluorescence intensity of the this compound-treated wells to that of the vehicle-treated control wells to determine the fold change in ROS production.
Protocol 2: Assessment of Lipid Peroxidation (MDA Levels)
This protocol measures malondialdehyde (MDA), a major end-product of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Materials:
-
Treated cell pellets or tissue homogenates
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
MDA standard solution
-
Microcentrifuge tubes
-
Spectrophotometer or fluorescence microplate reader (OD ~532 nm or Ex/Em ~532/553 nm)
Procedure:
-
Sample Preparation:
-
Harvest cells treated with this compound or vehicle control and prepare cell lysates according to the manufacturer's instructions of the chosen TBARS assay kit.
-
-
TBARS Reaction:
-
Add the TBA reagent (typically in an acidic solution) to the cell lysates and MDA standards.
-
Incubate the mixture at 90-100°C for 30-60 minutes to facilitate the reaction between MDA and TBA, forming a colored adduct.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at ~532 nm or fluorescence at Ex/Em ~532/553 nm.
-
-
Data Analysis: Generate a standard curve using the MDA standards. Calculate the MDA concentration in the samples based on the standard curve and normalize to the total protein concentration of the lysate.
Protocol 3: Determination of the GSH/GSSG Ratio
The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical indicator of cellular redox status. Commercially available kits provide a convenient method for this measurement.
Materials:
-
GSH/GSSG Ratio Assay Kit (e.g., luminescence or fluorescence-based)
-
Treated cell pellets
-
Lysis buffer (provided in the kit)
-
Reagents for measuring total GSH and GSSG separately (provided in the kit)
-
Luminometer or fluorescence microplate reader
Procedure:
-
Cell Lysis:
-
Harvest cells treated with this compound or vehicle control.
-
Lyse the cells using the reagents provided in the kit. It is crucial to follow the kit's instructions for sample preparation to prevent the artificial oxidation of GSH. Often, separate lysis buffers are used for total glutathione and GSSG measurement.
-
-
Assay:
-
Perform two separate measurements for each sample: one for total glutathione (GSH + GSSG) and one for GSSG alone. For the GSSG measurement, GSH is typically masked or removed.
-
Follow the kit's protocol for adding reagents and incubation.
-
-
Measurement: Measure the luminescence or fluorescence according to the kit's instructions.
-
Data Analysis:
-
Calculate the concentrations of total glutathione and GSSG using the respective standard curves.
-
Determine the concentration of GSH by subtracting the GSSG concentration from the total glutathione concentration.
-
Calculate the GSH/GSSG ratio.
-
Protocol 4: Quantification of Oxidative DNA Damage (8-OHdG)
8-hydroxy-2'-deoxyguanosine (8-OHdG) is a widely used biomarker for oxidative DNA damage. This protocol outlines the use of a competitive ELISA kit for its quantification.
Materials:
-
8-OHdG ELISA Kit
-
DNA extracted from cells treated with this compound or vehicle control
-
Nuclease P1
-
Alkaline phosphatase
-
Microplate reader (450 nm)
Procedure:
-
DNA Extraction and Digestion:
-
Extract genomic DNA from the treated and control cells using a commercial kit or standard methods.
-
Digest the DNA to single nucleosides using nuclease P1 followed by alkaline phosphatase. This enzymatic digestion releases the 8-OHdG from the DNA backbone.
-
-
ELISA:
-
Add the digested DNA samples and the 8-OHdG standards to the wells of the ELISA plate pre-coated with an 8-OHdG antibody.
-
Add the HRP-conjugated 8-OHdG to each well. This will compete with the 8-OHdG in the sample for binding to the antibody.
-
Incubate, wash, and add the substrate solution as per the kit's instructions. The color development is inversely proportional to the amount of 8-OHdG in the sample.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of 8-OHdG in the samples. Normalize the 8-OHdG levels to the amount of DNA used in the assay.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the induction of oxidative stress by this compound. By employing these techniques, researchers can quantitatively assess the impact of this novel LXR inverse agonist on cellular redox homeostasis, providing valuable insights into its mechanism of action and therapeutic potential. Consistent and careful execution of these protocols will ensure the generation of reliable and reproducible data, contributing to the broader understanding of targeting cancer metabolism.
References
GAC0001E5: Application Notes and Protocols for Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAC0001E5 is a novel and potent Liver X Receptor (LXR) inverse agonist that has demonstrated significant anti-proliferative effects in various cancer cell lines.[1][2] This document provides detailed application notes and protocols for utilizing this compound in colony formation (clonogenic) assays, a critical in vitro method for assessing the long-term survival and proliferative capacity of cancer cells following therapeutic intervention. The provided protocols are specifically tailored for breast and pancreatic cancer cell lines, where this compound has been shown to strongly inhibit colony formation.[1] Additionally, this document summarizes the quantitative effects of this compound on colony formation and elucidates its mechanism of action through a detailed signaling pathway diagram.
Introduction
The colony formation assay is a foundational method in cancer research to determine the effectiveness of cytotoxic agents by measuring the ability of a single cell to undergo unlimited division and form a colony. This compound has emerged as a promising anti-cancer agent that functions as an LXR inverse agonist and "degrader," leading to the disruption of crucial metabolic pathways in cancer cells. Specifically, this compound has been shown to impede glutaminolysis and disrupt redox homeostasis, leading to increased oxidative stress and inhibition of cancer cell proliferation. These application notes provide the necessary details for researchers to effectively design and execute colony formation assays to evaluate the efficacy of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on the colony formation ability of breast and pancreatic cancer cell lines.
Table 1: Effect of this compound on Colony Formation in Breast Cancer Cell Lines
| Cell Line | Seeding Density (cells/well) | This compound Concentration (µM) | Treatment Duration | Incubation Time | Colony Formation Inhibition (%) |
| MCF-7 | 500 | 10 | 48 hours | 15 days | ~100% |
| MDA-MB-231 | 500 | 10 | 48 hours | 15 days | ~100% |
| MCF7-TamR | 1000 | 10 | 48 hours | 15 days | ~100% |
Note: The percentage of inhibition is based on qualitative descriptions from published studies suggesting that this compound "essentially blocked colony formation."
Table 2: Suggested Parameters for this compound Colony Formation Assay in Pancreatic Cancer Cell Lines
| Cell Line | Seeding Density (cells/well) | This compound Concentration (µM) | Suggested Treatment Duration | Suggested Incubation Time |
| PANC-1 | 500 - 1000 | 5 - 10 | 48 - 72 hours | 10 - 14 days |
| BxPC-3 | 500 - 1000 | 5 - 10 | 48 - 72 hours | 10 - 14 days |
Note: This table provides suggested starting parameters for pancreatic cancer cell lines based on effective concentrations in other assays and general colony formation protocols. Optimization may be required.
Experimental Protocols
Protocol 1: Colony Formation Assay for Breast Cancer Cell Lines (MCF-7, MDA-MB-231, MCF7-TamR) with this compound Treatment
Materials:
-
Breast cancer cell lines (MCF-7, MDA-MB-231, MCF7-TamR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Crystal Violet staining solution (in methanol or water)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count to determine the cell concentration.
-
Seed cells in 6-well plates at the densities specified in Table 1 (500 cells/well for MCF-7 and MDA-MB-231; 1000 cells/well for MCF7-TamR).
-
Incubate the plates for 72 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete medium to a final concentration of 10 µM. Prepare a vehicle control with the same concentration of DMSO.
-
Without changing the medium, add the this compound or vehicle control to the respective wells.
-
Incubate the plates for 48 hours.
-
-
Colony Growth:
-
After the 48-hour treatment, replenish the media and treatments.
-
Continue to incubate the plates for a total of 15 days.
-
Replenish the media and treatments every 5 days.
-
-
Fixation and Staining:
-
After 15 days, carefully aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of 4% PFA to each well and incubating for 10 minutes at room temperature.
-
Aspirate the PFA and wash the wells twice with PBS.
-
Add 1 mL of 0.5% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the Crystal Violet solution and gently wash the wells with water until the background is clear.
-
-
Colony Counting:
-
Allow the plates to air dry completely.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the plating efficiency and the percentage of colony formation inhibition compared to the vehicle control.
-
Protocol 2: Suggested Protocol for Colony Formation Assay in Pancreatic Cancer Cell Lines (PANC-1, BxPC-3) with this compound Treatment
Materials:
-
Pancreatic cancer cell lines (PANC-1, BxPC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Methanol or 4% Paraformaldehyde (PFA)
-
0.5% Crystal Violet staining solution
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Seed PANC-1 or BxPC-3 cells in 6-well plates at a density of 500-1000 cells/well.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Treat the cells with the desired concentration of this compound (a starting range of 5-10 µM is recommended) or vehicle control.
-
Incubate for 48-72 hours.
-
-
Colony Growth:
-
After the initial treatment, replace the medium with fresh complete medium.
-
Incubate the plates for 10-14 days, changing the medium every 3-4 days.
-
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with cold methanol for 15 minutes or 4% PFA for 10 minutes.
-
Stain with 0.5% Crystal Violet for 20-30 minutes.
-
Wash with water to remove excess stain.
-
-
Colony Counting:
-
Air dry the plates and count the colonies.
-
Mandatory Visualization
References
- 1. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Metabolomic Analysis of Cancer Cells Treated with GAC0001E5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAC0001E5, also known as 1E5, is a novel small molecule that functions as a Liver X Receptor (LXR) inverse agonist and degrader.[1][2] LXRs are ligand-dependent transcription factors that play a crucial role in regulating cholesterol, lipid, and glucose metabolism.[3] In the context of oncology, dysregulated metabolic pathways are a hallmark of cancer, supporting rapid cell proliferation and survival. This compound has demonstrated potent anti-proliferative effects in various cancer models, including pancreatic and breast cancer, by targeting these metabolic vulnerabilities. This document provides detailed application notes and protocols for the metabolomic analysis of cancer cells treated with this compound, offering insights into its mechanism of action and its effects on cellular metabolism.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects primarily by inhibiting LXR activity and downregulating LXR protein levels. This leads to the disruption of key metabolic pathways that cancer cells rely on for growth and survival. The primary mechanism involves the impediment of glutaminolysis, the process of converting glutamine to glutamate, which is a critical source of carbon for the TCA cycle and a precursor for the synthesis of nucleotides and the antioxidant glutathione. By disrupting glutamine metabolism, this compound treatment leads to a reduction in intracellular glutamate and glutathione levels, which in turn increases reactive oxygen species (ROS) and induces oxidative stress, ultimately leading to cancer cell death. Additionally, this compound has been shown to downregulate the expression of genes involved in fatty acid synthesis, such as fatty acid synthase (FASN).
Caption: Mechanism of action of this compound in cancer cells.
Application Notes
The treatment of cancer cells with this compound induces significant and measurable changes in the cellular metabolome. These alterations can be effectively profiled using mass spectrometry-based metabolomics platforms. The primary application of this analysis is to understand the metabolic reprogramming induced by this compound and to identify potential biomarkers of drug response.
Key Metabolomic Effects of this compound Treatment:
-
Inhibition of Glutaminolysis: A consistent and pronounced effect of this compound is the disruption of glutamine metabolism. This is characterized by a significant decrease in intracellular levels of glutamate and its downstream products.
-
Induction of Oxidative Stress: The reduction in glutathione, a major cellular antioxidant, leads to an accumulation of reactive oxygen species (ROS), a state of oxidative stress that is detrimental to cancer cells.
-
Alterations in TCA Cycle Intermediates: As a consequence of reduced glutamine anaplerosis, a decrease in the levels of several Tricarboxylic Acid (TCA) cycle intermediates is observed.
-
Downregulation of Nucleotide and Amino Acid Metabolism: The metabolic disruption extends to the biosynthesis of non-essential amino acids, purines, and pyrimidines.
-
Impact on Lipid Metabolism: this compound treatment leads to the downregulation of fatty acid synthesis pathways.
Quantitative Metabolomic Data Summary
The following table summarizes the observed changes in key metabolites in cancer cells following treatment with this compound. The data is compiled from studies on pancreatic and breast cancer cell lines.
| Metabolic Pathway | Metabolite | Fold Change vs. Control | Cancer Type | Reference |
| Glutaminolysis | Glutamate | Significantly downregulated | Pancreatic, Breast | |
| Glutathione | Lowered | Pancreatic, Breast | ||
| TCA Cycle | TCA Cycle Intermediates | Downregulated | Pancreatic | |
| Amino Acid Metabolism | Non-essential amino acids | Downregulated | Pancreatic | |
| Nucleotide Metabolism | Purine and Pyrimidine Metabolites | Downregulated | Pancreatic | |
| Redox Homeostasis | Reactive Oxygen Species (ROS) | Increased | Pancreatic, Breast |
Experimental Protocols
This section provides a detailed protocol for the metabolomic analysis of adherent cancer cells treated with this compound.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Seed adherent cancer cells (e.g., pancreatic, breast cancer cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of metabolite extraction. Culture cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Once cells have reached the desired confluency, replace the culture medium with fresh medium containing either this compound at the desired final concentration (e.g., 1-10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
II. Metabolite Extraction
-
Washing: After incubation, place the cell culture plates on ice. Aspirate the medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.
-
Cell Scraping: Scrape the cells from the bottom of the well using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellets at -80°C until analysis.
III. Metabolomic Analysis
-
Sample Reconstitution: Immediately prior to analysis, reconstitute the dried metabolite pellets in a suitable solvent compatible with the analytical platform (e.g., a mixture of water and acetonitrile for LC-MS).
-
Instrumentation: Analyze the reconstituted samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS) or gas chromatography system (GC-MS).
-
Data Acquisition: Acquire the data in either targeted or untargeted mode. Targeted metabolomics focuses on a predefined list of metabolites, while untargeted metabolomics aims to capture a global snapshot of all detectable metabolites.
-
Data Analysis: Process the raw data using appropriate software to identify and quantify the metabolites. Perform statistical analysis to identify significant differences in metabolite levels between this compound-treated and control groups.
Caption: Experimental workflow for metabolomic analysis.
References
- 1. Novel Liver X Receptor Ligand this compound Disrupts Glutamine Metabolism and Induces Oxidative Stress in Pancreatic Cancer Cells [mdpi.com]
- 2. Novel Liver X Receptor Ligand this compound Disrupts Glutamine Metabolism and Induces Oxidative Stress in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Gene Expression Changes Induced by GAC0001E5 Using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAC0001E5 is a novel small molecule that functions as a potent Liver X Receptor (LXR) inverse agonist and degrader.[1][2] LXRs are ligand-activated transcription factors that play a critical role in regulating lipid metabolism, cholesterol homeostasis, and inflammation.[1] In various cancer models, including pancreatic and breast cancer, this compound has demonstrated significant anti-proliferative effects. Its mechanism of action involves the disruption of glutamine metabolism and the induction of oxidative stress, making it a promising candidate for targeted cancer therapy.
This application note provides a detailed protocol for utilizing quantitative real-time polymerase chain reaction (qPCR) to accurately measure changes in gene expression in response to this compound treatment. The outlined procedures will enable researchers to investigate the molecular mechanisms of this compound and evaluate its impact on key downstream target genes.
Signaling Pathway and Experimental Workflow
This compound exerts its effects by acting as an inverse agonist and degrader of LXR. This leads to the downregulation of LXR activity and a subsequent decrease in the transcription of its target genes. A primary pathway affected is glutaminolysis, a metabolic process crucial for cancer cell proliferation and survival.
Caption: this compound inhibits LXR, downregulating target and glutaminolysis genes.
The experimental workflow for assessing these changes using qPCR is a multi-step process that begins with treating cultured cells with this compound and culminates in the analysis of gene expression data.
Caption: Workflow for qPCR analysis of this compound-treated cells.
Expected Gene Expression Changes
Treatment of cancer cell lines with this compound is expected to result in the downregulation of key genes involved in glutaminolysis and lipid metabolism. The following table summarizes the anticipated changes in gene expression based on published findings.
| Gene Symbol | Gene Name | Pathway | Expected Change with this compound |
| GLS1 | Glutaminase | Glutaminolysis | Downregulated |
| GOT1 | Glutamic-Oxaloacetic Transaminase 1 | Glutaminolysis | Downregulated |
| GOT2 | Glutamic-Oxaloacetic Transaminase 2 | Glutaminolysis | Downregulated |
| GLUD1 | Glutamate Dehydrogenase 1 | Glutaminolysis | Downregulated |
| SREBF1 (SREBP1c) | Sterol Regulatory Element Binding Transcription Factor 1 | Lipid Metabolism | Downregulated |
| FASN | Fatty Acid Synthase | Lipid Metabolism | Downregulated |
| ACACA (ACC) | Acetyl-CoA Carboxylase Alpha | Lipid Metabolism | Downregulated |
| SCD1 | Stearoyl-CoA Desaturase 1 | Lipid Metabolism | Downregulated |
| HER2 (ERBB2) | Human Epidermal Growth Factor Receptor 2 | Cancer Signaling | Downregulated |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing qPCR to measure gene expression changes following this compound treatment.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., pancreatic, breast cancer) in 6-well plates at a density that will result in 70-80% confluency at the time of RNA extraction.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 hours).
Part 2: Total RNA Extraction
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Purification: Follow the manufacturer's protocol for RNA purification. This typically involves homogenization, ethanol precipitation, and column-based purification.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Part 3: cDNA Synthesis
-
Reverse Transcription Reaction Setup: Prepare the reverse transcription reaction by combining 1 µg of total RNA with a reverse transcription master mix (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Incubation: Perform the reverse transcription reaction in a thermal cycler according to the manufacturer's instructions.
-
cDNA Dilution: Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.
Part 4: Quantitative Real-Time PCR (qPCR)
-
qPCR Reaction Setup: Prepare the qPCR reactions in a 96-well plate. For each 10 µL reaction, combine the following components:
-
5 µL 2x SYBR Green Master Mix (e.g., Applied Biosystems)
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
1 µL Nuclease-free water
-
3 µL Diluted cDNA
-
-
Primer Design: Design or obtain validated primers for the target genes and at least one stable housekeeping gene (e.g., RPLPO, GAPDH, ACTB) for normalization.
-
qPCR Run: Perform the qPCR in a real-time PCR system (e.g., Applied Biosystems 7500 Fast Real-Time PCR System). A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Melt Curve Analysis: Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
Part 5: Data Analysis
-
Determine Cq Values: The real-time PCR instrument software will determine the quantification cycle (Cq) value for each reaction.
-
Relative Quantification (ΔΔCt Method):
-
Normalization to Housekeeping Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the Cq of the housekeeping gene from the Cq of the target gene (ΔCt = Cq_target - Cq_housekeeping).
-
Normalization to Control (ΔΔCt): Calculate the ΔΔCt by subtracting the ΔCt of the vehicle control sample from the ΔCt of the this compound-treated sample (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low amplification | Poor RNA quality or quantity | Verify RNA integrity and concentration. |
| Inefficient cDNA synthesis | Use a fresh reverse transcription kit and high-quality RNA. | |
| qPCR inhibitors | Ensure complete removal of inhibitors during RNA purification. | |
| High Cq values | Low target gene expression | Increase the amount of cDNA in the reaction. |
| Inefficient primers | Design and validate new primers. | |
| Non-specific amplification | Primer-dimers or off-target amplification | Optimize primer concentration and annealing temperature. Perform a melt curve analysis. |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and be consistent with technique. |
| Inconsistent sample quality | Ensure uniform cell growth and treatment conditions. |
By following this detailed protocol, researchers can effectively and accurately quantify the changes in gene expression induced by this compound, providing valuable insights into its therapeutic potential and mechanism of action.
References
Application Notes and Protocols for GAC0001E5 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of GAC0001E5, a novel Liver X Receptor (LXR) inverse agonist and degrader, in animal models of cancer. The information is based on available preclinical data and established experimental protocols.
Introduction
This compound is a small molecule that has demonstrated potent anti-cancer properties in in vitro studies.[1][2][3] Its mechanism of action involves the inhibition of LXR activity, leading to the disruption of glutamine metabolism (glutaminolysis) and the induction of oxidative stress in cancer cells.[1][2] This metabolic disruption results in reduced cancer cell proliferation and colony formation. This compound has shown efficacy in various cancer cell lines, including pancreatic and breast cancer (HER2-positive, luminal A, endocrine therapy-resistant, and triple-negative). Furthermore, in HER2-positive breast cancer cells, this compound has been observed to downregulate HER2 transcript and protein levels. While in vivo studies are still emerging, preliminary data suggests potential for tumor growth inhibition.
Mechanism of Action: Signaling Pathway
This compound acts as an inverse agonist and degrader of Liver X Receptors (LXRα and LXRβ). By inhibiting LXR, this compound disrupts key metabolic pathways that cancer cells rely on for their growth and survival.
Caption: Signaling pathway of this compound in cancer cells.
Quantitative Data from In Vivo Studies
Preliminary in vivo data for this compound is available from a study utilizing an orthotopic mouse model of pancreatic ductal adenocarcinoma (PDAC) with a KPC cell line. The study evaluated this compound in combination with the standard-of-care chemotherapeutic agent, gemcitabine.
Table 1: Efficacy of this compound in Combination with Gemcitabine in a PDAC Orthotopic Mouse Model
| Treatment Group | Dosage | Endpoint Tumor Weight (g) | Tumor Weight Reduction vs. Control (%) | Notes |
| Vehicle Control | N/A | Data not specified | 0% | - |
| Gemcitabine | 50 mg/kg | Data not specified | Not specified | Lower dose than standard 100 mg/kg |
| This compound + Gemcitabine | This compound: Not specifiedGemcitabine: 50 mg/kg | Data not specified | Comparable to Gemcitabine alone | Showed no acute toxicity |
Note: The available data is preliminary and lacks details on this compound dosage, single-agent efficacy, and statistical analysis. Further studies are required to validate these findings.
Experimental Protocols
The following are detailed protocols for establishing and utilizing animal models for the in vivo evaluation of this compound, based on established methodologies.
Protocol 1: Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the orthotopic implantation of a murine PDAC cell line (e.g., KPC) into the pancreas of immunocompetent mice.
Materials:
-
KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) murine pancreatic cancer cells
-
C57BL/6 mice (6-8 weeks old)
-
Matrigel (low-temperature)
-
Phosphate Buffered Saline (PBS), sterile
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments (scalpels, forceps, sutures)
-
Insulin syringe (29-31G)
Procedure:
-
Cell Preparation: Culture KPC cells to 80-90% confluency. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel on ice to a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice until injection.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave and sterilize the left abdominal flank.
-
Surgical Procedure:
-
Make a small incision (1-1.5 cm) in the skin and peritoneum to expose the spleen and the tail of the pancreas.
-
Gently exteriorize the spleen to visualize the pancreas.
-
Using an insulin syringe, slowly inject 10-20 µL of the cell suspension into the tail of the pancreas.
-
A successful injection will be indicated by the formation of a small fluid-filled bleb.
-
Carefully return the spleen and pancreas to the abdominal cavity.
-
-
Suturing: Close the peritoneal and skin incisions with sutures.
-
Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animals for recovery.
-
Tumor Growth Monitoring: Monitor tumor growth via palpation or non-invasive imaging (e.g., ultrasound or bioluminescence if using luciferase-expressing cells).
Protocol 2: Subcutaneous Breast Cancer Xenograft Model
This protocol describes the subcutaneous implantation of human breast cancer cells into immunodeficient mice.
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231 for triple-negative, or HER2-overexpressing lines)
-
Immunodeficient mice (e.g., NOD/SCID or NSG, 6-8 weeks old, female)
-
Matrigel
-
RPMI-1640 medium, serum-free
-
Syringes (27G)
Procedure:
-
Cell Preparation: Culture breast cancer cells to 80-90% confluency. Harvest cells and resuspend in a 1:1 mixture of serum-free RPMI-1640 and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Animal Preparation: Anesthetize the mouse. Shave and sterilize the flank area.
-
Injection: Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization: Once tumors reach the desired size, randomize animals into treatment and control groups.
Protocol 3: Formulation and Administration of this compound
This protocol is a general guideline based on common practices for similar small molecules, as specific formulation and pharmacokinetic data for this compound are not yet publicly available.
Formulation (Example for Oral Gavage):
-
Prepare a vehicle solution, for example, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Suspend this compound in the vehicle to the desired concentration. Sonication may be required to achieve a uniform suspension.
Administration:
-
Route: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes for small molecule administration in mouse models. The optimal route for this compound needs to be determined experimentally.
-
Dosage and Schedule: The effective dose and treatment schedule need to be determined through dose-escalation and efficacy studies. A starting point could be a daily administration of 10-50 mg/kg, based on typical ranges for novel small molecules.
-
Control Group: The control group should receive the vehicle solution following the same administration route and schedule.
Experimental Workflow Visualization
Caption: General experimental workflow for in vivo evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent for cancer treatment by targeting cancer cell metabolism. The provided protocols offer a framework for conducting in vivo studies to further elucidate its efficacy and safety profile. Future research should focus on determining the optimal formulation, dosage, and administration route for this compound, as well as evaluating its single-agent efficacy in various cancer models, including breast cancer xenografts. Comprehensive pharmacokinetic and pharmacodynamic studies will also be crucial for its clinical translation.
References
- 1. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Serial Selection of Human Pancreatic Cancer in Orthotopic Mouse Models Produces High Metastatic Variants Irrespective of Kras Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GAC0001E5 Concentration for Maximum Cancer Cell Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of GAC0001E5 for maximum cancer cell inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as 1E5) is a novel small molecule that functions as a Liver X Receptor (LXR) inverse agonist and degrader.[1][2] Its primary mechanism of action involves the inhibition of LXR activity and a reduction in LXR protein levels.[2][3] This leads to the disruption of critical metabolic pathways in cancer cells, specifically glutaminolysis and de novo lipogenesis. By impeding glutamine metabolism, this compound lowers intracellular levels of glutamate and glutathione, which in turn increases reactive oxygen species (ROS) and induces oxidative stress, ultimately inhibiting cancer cell proliferation.
Q2: In which cancer types has this compound shown efficacy?
This compound has demonstrated potent inhibitory activity in various cancer cell lines, including:
-
Pancreatic Ductal Adenocarcinoma (PDAC)
-
Breast Cancer , including:
-
HER2-positive breast cancer
-
Luminal A, endocrine therapy-resistant, and triple-negative breast cancer
-
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
Based on published data, a broad concentration range from 10 nM to 1 mM can be used for initial screening to determine the concentration-dependent effects in a new cell line. For more focused studies, a range of 1 µM to 10 µM has been shown to produce significant inhibitory effects in various cancer cell lines. A preliminary dose-response experiment with 10-fold dilutions (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) is recommended to identify the approximate effective range for your specific cell line.
Q4: How should I prepare this compound for cell culture experiments?
This compound is a small molecule that is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, generally below 0.5%. Always prepare fresh serial dilutions of this compound from the stock solution for each experiment to ensure accuracy and stability.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments to determine the optimal this compound concentration.
| Issue ID | Problem | Possible Causes | Recommended Solutions |
| GAC-V-01 | High variability in results between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Incomplete dissolution of this compound: The compound may not be fully dissolved, leading to concentration gradients. 3. Edge effects: Evaporation from wells at the edge of the plate can concentrate the compound. | 1. Ensure a single-cell suspension before plating and use a calibrated multichannel pipette. 2. Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and vortex thoroughly before diluting in culture medium. 3. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or culture medium instead. |
| GAC-V-02 | No significant decrease in cell viability at expected cytotoxic concentrations. | 1. Cell line resistance: The chosen cell line may be resistant to the mechanism of action of this compound. 2. Incorrect assay endpoint: The incubation time with this compound may be too short to induce a measurable effect. 3. Assay insensitivity: The chosen viability assay may not be sensitive enough to detect subtle changes. | 1. Verify that the cell line expresses LXRs, the target of this compound. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Consider using a more sensitive assay, such as an ATP-based luminescent assay, or a method that measures a different aspect of cell health. |
| GAC-V-03 | Precipitate formation in the culture medium upon addition of this compound. | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium. 2. Solvent concentration: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Visually inspect the wells under a microscope for any signs of precipitation. If present, use a lower, more soluble concentration of the compound. 2. Ensure the final solvent concentration in the medium is at a non-toxic and soluble level (typically <0.5%). |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Incubation Time (h) | Reference |
| HCC-1954 | HER2-Positive Breast Cancer | 6.4 | MTS | 72 | |
| AU565 | HER2-Positive Breast Cancer | 7.1 | MTS | 72 | |
| SKBR3 | HER2-Positive Breast Cancer | 7.3 | MTS | 72 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTS Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a colorimetric MTS assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 5 µM, 10 µM, 100 µM, 1000 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for a predetermined duration (e.g., 72 hours).
-
-
MTS Assay:
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for IC50 determination using MTS assay.
References
How to avoid off-target effects of GAC0001E5 in research
Welcome to the technical support center for GAC0001E5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help mitigate and understand potential off-target effects during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel small molecule that functions as a Liver X Receptor (LXR) inverse agonist.[1][2][3] It binds to LXRs (LXRα and LXRβ), which are ligand-activated transcription factors, and inhibits their basal activity.[4] A key feature of this compound is that in addition to being an inverse agonist, it also promotes the degradation of the LXR protein, particularly LXRβ, after prolonged treatment. The primary on-target effects of this compound stem from this inhibition of LXR signaling, leading to the downregulation of LXR target genes involved in lipid metabolism and other pathways.
Q2: What are the known on-target effects of this compound that I should expect to see in my cancer cell lines?
A2: The on-target effects of this compound are linked to its role as an LXR inverse agonist and degrader. The most well-documented consequences in cancer cells are:
-
Disruption of Glutaminolysis: this compound has been shown to downregulate key genes involved in glutamine metabolism. This leads to reduced intracellular levels of glutamate and glutathione.
-
Induction of Oxidative Stress: By impeding glutaminolysis and reducing glutathione levels, this compound increases the levels of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
-
Inhibition of Lipogenesis: As an LXR inverse agonist, this compound downregulates the expression of LXR target genes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c).
-
Anti-proliferative Activity: The combined effects of disrupted metabolism and increased oxidative stress lead to the inhibition of cancer cell proliferation.
-
Downregulation of HER2 Expression: In HER2-positive breast cancer cells, this compound has been observed to decrease the transcript and protein levels of HER2, an effect potentially mediated through the downregulation of FASN.
Q3: What are the potential off-target effects of this compound?
A3: Currently, there is no publicly available data from broad selectivity panels (e.g., kinome scans or comprehensive nuclear receptor binding assays) for this compound. Therefore, specific unintended protein targets are not known. Off-target effects for a small molecule inhibitor can arise from the compound binding to proteins other than its intended target, which can lead to unanticipated biological responses. It is crucial for researchers to experimentally validate that the observed effects of this compound in their specific model system are indeed due to its action on LXR.
Q4: What are appropriate positive and negative controls to use in my experiments with this compound?
A4: Proper controls are essential for interpreting your results.
-
Vehicle Control: A vehicle control, typically DMSO, at the same final concentration used for this compound is mandatory to control for any effects of the solvent.
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Positive Control (LXR Agonist): The synthetic LXR agonist GW3965 can be used as a positive control. Treatment with GW3965 should produce the opposite effect on LXR target genes compared to this compound, i.e., it should increase their expression. This helps to confirm that the cellular machinery for LXR signaling is intact and responsive in your model.
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Alternative LXR Inverse Agonist: Using a structurally different LXR inverse agonist, such as SR9243 , can serve as a valuable control. If SR9243 produces a similar phenotype to this compound, it strengthens the evidence that the observed effect is mediated through LXR inhibition.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect of this compound. | 1. Compound Instability/Degradation: The compound may not be stable in the cell culture media over the duration of the experiment. 2. Incorrect Concentration: The concentration used may be too low for your specific cell line. 3. Low LXR Expression: Your cell line may not express sufficient levels of LXRα or LXRβ. | 1. For long-term experiments, consider refreshing the media with a fresh dilution of this compound every 24-48 hours. 2. Perform a dose-response curve to determine the IC50 value for your cell line and endpoint of interest. Published studies have used concentrations in the range of 1-10 µM. 3. Check the expression levels of LXRα (NR1H3) and LXRβ (NR1H2) in your cell line using qPCR or Western blot. |
| High cellular toxicity observed at effective concentrations. | 1. On-target Toxicity: The intended mechanism of disrupting glutaminolysis and inducing oxidative stress can be highly toxic to certain cell lines. 2. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways. 3. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Titrate the concentration of this compound to find the lowest effective concentration. 2. Perform rescue experiments. For example, see if the toxicity can be mitigated by supplementing the media with antioxidants (e.g., N-acetylcysteine) to counteract the oxidative stress. 3. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). |
| Observed phenotype does not match the known on-target effects (e.g., no change in LXR target genes). | 1. LXR-independent Off-Target Effect: The observed phenotype may be due to this compound acting on an unknown target. 2. Experimental Issue: Problems with qPCR primers, antibodies, or other reagents. | 1. Use the control compounds GW3965 (agonist) and SR9243 (alternative inverse agonist) to confirm LXR-dependent signaling. 2. Perform an LXR knockdown experiment (see Protocol 2). If the phenotype persists after LXR knockdown, it is likely an off-target effect. 3. Validate your experimental reagents and protocols. |
Experimental Protocols & Methodologies
Protocol 1: Validating On-Target LXR Engagement
This workflow helps to confirm that this compound is engaging with its target, LXR, and modulating the downstream pathway as expected.
1.1. Analysis of LXR Target Gene Expression by qPCR:
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Objective: To confirm that this compound acts as an inverse agonist in your cell line.
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Methodology:
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Seed cells and allow them to adhere overnight.
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Treat cells with vehicle (DMSO), this compound (e.g., 10 µM), and the LXR agonist GW3965 (e.g., 1 µM) for 24-48 hours.
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Isolate total RNA and perform reverse transcription to generate cDNA.
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Perform qPCR using validated primers for known LXR target genes (e.g., SREBF1, FASN, ABCA1, SCD1) and a housekeeping gene for normalization.
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-
Expected Outcome:
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This compound treatment should lead to a significant decrease in the mRNA levels of lipogenic LXR target genes like SREBF1 and FASN.
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GW3965 treatment should lead to a significant increase in the mRNA levels of these same genes.
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1.2. Western Blot for LXRβ Protein Degradation:
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Objective: To confirm the "degrader" activity of this compound.
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Methodology:
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Treat cells with vehicle (DMSO) and this compound (e.g., 10 µM) for a longer duration, such as 48-72 hours.
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Lyse the cells and quantify total protein concentration.
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Perform SDS-PAGE and Western blot analysis using an antibody specific for LXRβ.
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Use an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
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-
Expected Outcome: this compound treatment should result in a noticeable reduction in the total protein level of LXRβ compared to the vehicle-treated control.
Protocol 2: Differentiating On-Target vs. Off-Target Effects using LXR Knockdown
This is a critical experiment to determine if the biological effects of this compound are dependent on the presence of its target, LXR.
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Objective: To rescue the phenotypic effects of this compound by removing its target.
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Methodology:
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Design and validate siRNA or shRNA constructs that specifically target LXRβ (and LXRα if expressed in your cell line).
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Transfect/transduce your cells with the LXR-targeting constructs or a non-targeting control.
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Confirm successful knockdown of LXR mRNA and protein levels via qPCR and Western blot.
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Treat both the LXR-knockdown cells and the control cells with this compound.
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Measure the phenotype of interest (e.g., cell viability, ROS production, expression of a downstream marker).
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Expected Outcome:
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On-Target Effect: If the effect of this compound is on-target, its efficacy should be significantly reduced in the LXR-knockdown cells compared to the control cells.
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Off-Target Effect: If this compound has the same effect in both control and LXR-knockdown cells, the phenotype is likely independent of LXR and therefore an off-target effect.
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Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify direct binding of a compound to its target protein in a cellular environment.
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Objective: To demonstrate that this compound physically interacts with and stabilizes LXR protein in intact cells.
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Methodology:
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Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound for a short period (e.g., 1 hour).
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Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).
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Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.
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Analyze the amount of soluble LXR protein remaining at each temperature for both vehicle and this compound-treated samples using Western blot.
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-
Expected Outcome: If this compound binds to LXR, it will stabilize the protein against heat-induced denaturation. This will result in a "thermal shift," where more soluble LXR protein is detected at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples.
Data Summary Tables
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Type |
| MCF-7 | Breast (Luminal A) | 8.43 | MTS |
| MCF-7-TamR | Breast (Tamoxifen-Resistant) | 7.38 | MTS |
| MDA-MB-231 | Breast (Triple-Negative) | 7.74 | MTS |
| AU565 | Breast (HER2-positive) | Not explicitly stated, but effective at 1-10 µM | MTS |
| SKBR3 | Breast (HER2-positive) | Not explicitly stated, but effective at 1-10 µM | MTS |
| HCC-1954 | Breast (HER2-positive) | Not explicitly stated, but effective at 1-10 µM | MTS |
| Pancreatic Cancer Lines | Pancreatic | Dose-dependent inhibition reported | Not specified |
Data compiled from published studies. IC50 values can vary based on the cell line, assay duration, and specific experimental conditions.
Table 2: Recommended Control Compounds
| Compound | Target | Mechanism of Action | Typical Concentration | Purpose in Experiments |
| GW3965 | LXRα/β | Agonist | 1-10 µM | Positive control for LXR activation; should produce opposite effects to this compound on target gene expression. |
| SR9243 | LXRα/β | Inverse Agonist | 100 nM - 10 µM | Orthogonal control; a structurally distinct LXR inverse agonist to confirm that the observed phenotype is due to LXR inhibition. |
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of GAC0001E5 in experimental conditions
Welcome to the technical support center for GAC0001E5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the stability and efficacy of the compound in your experiments.
I. FAQs: Stability and Handling of this compound
This section addresses frequently asked questions regarding the stability and proper handling of this compound.
Q1: How should I prepare stock solutions of this compound?
A1: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution, for example, at 10 mM, in anhydrous DMSO. Preparing a concentrated stock allows for the addition of a minimal volume of solvent to your cell culture, which helps in avoiding solvent-induced cytotoxicity.[2][3] The final concentration of DMSO in your cell culture medium should typically be kept below 0.5%.[2][4]
Q2: How should I store this compound powder and stock solutions?
A2: The solid powder form of this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable, while long-term storage (months to years) requires -20°C. Once a stock solution in DMSO is prepared, it should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation. These aliquots should be stored at -20°C or -80°C.
Q3: What is the stability of this compound in cell culture media?
A3: The specific stability of this compound in various cell culture media has not been extensively documented in publicly available literature. The stability of small molecules in aqueous and complex biological media can be influenced by several factors, including the compound's chemical structure, the pH and composition of the media, the presence of serum proteins, and the incubation temperature and duration. For long-term experiments, it is advisable to consider refreshing the media with a fresh preparation of the compound at regular intervals.
Q4: I observed precipitation after adding this compound to my cell culture medium. What should I do?
A4: Precipitation can occur if the concentration of this compound exceeds its solubility in the aqueous medium. This phenomenon, sometimes referred to as "solvent shock," can be mitigated by optimizing the dilution method. Instead of adding a small volume of highly concentrated stock directly into a large volume of media, try a stepwise dilution. First, dilute the stock solution in a smaller volume of media, mix gently, and then add this intermediate dilution to the final volume. Also, ensure that the cell culture medium is pre-warmed to 37°C before adding the compound.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: You can estimate the maximum soluble concentration by preparing serial dilutions of your this compound stock solution in your specific cell culture medium. After a defined incubation period at your experimental temperature (e.g., 37°C), visually inspect for any signs of precipitation, such as cloudiness or crystals. For a more detailed examination, you can view the solutions under a microscope. The highest concentration that remains clear is considered the maximum soluble concentration for your conditions.
II. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with this compound.
| Observation | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect | 1. Compound Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution. 2. Precipitation: The compound may have precipitated out of the solution, leading to a lower effective concentration. | 1. Use a fresh aliquot of the this compound stock solution for each experiment. Ensure proper long-term storage at -20°C or -80°C. 2. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, refer to the troubleshooting steps for precipitation. |
| Precipitate forms immediately upon adding to media | 1. Concentration exceeds solubility: The final concentration of this compound is too high for the aqueous medium. 2. "Solvent Shock": Rapid dilution of the DMSO stock in the aqueous medium can cause the compound to crash out of solution. | 1. Decrease the final concentration of this compound. 2. Use a stepwise dilution method. Pre-warm the media to 37°C before adding the compound. |
| Precipitate forms over time in the incubator | 1. Temperature shift: Changes in temperature can affect solubility. 2. Interaction with media components: The compound may interact with salts or proteins in the media over time. 3. pH shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds. | 1. Ensure the media is pre-warmed to 37°C before adding this compound. 2. Test the compound's stability in your specific media over the intended duration of the experiment. 3. Ensure your media is properly buffered for the incubator's CO2 concentration. |
| High cellular toxicity at effective concentrations | 1. Off-target effects: The inhibitor may be affecting other essential cellular pathways. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | 1. Use the lowest effective concentration of this compound. 2. Ensure the final concentration of DMSO in the cell culture media is below the toxic threshold for your cell line (typically <0.5%). |
III. Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₄N₂O₃ | |
| Molecular Weight | 340.42 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO |
Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration | Reference |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | |
| Solid Powder | -20°C | Long-term (months to years) | |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months |
IV. Experimental Protocols & Methodologies
Protocol for Preparation of this compound Stock Solution
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Bring the this compound powder to room temperature before opening the vial.
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Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary.
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Visually inspect the solution to confirm that there is no undissolved material.
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Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Diluting this compound into Cell Culture Media
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Thaw an aliquot of the this compound stock solution at room temperature.
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Pre-warm the cell culture medium to 37°C.
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Perform a stepwise dilution. First, add the required volume of the stock solution to a smaller, intermediate volume of the pre-warmed medium and mix gently.
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Add this intermediate dilution to the final volume of the pre-warmed cell culture medium.
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Gently mix the final solution before adding it to your cells.
V. Visualizations
Caption: A typical experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
Caption: Simplified mechanism of action of this compound.
References
Addressing resistance to GAC0001E5 in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the novel LXR inverse agonist, GAC0001E5, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel small molecule that functions as a Liver X Receptor (LXR) inverse agonist and "degrader".[1][2][3][4] Its primary anti-cancer effects are mediated through the disruption of two key metabolic pathways: glutaminolysis and de novo lipogenesis. This disruption leads to increased reactive oxygen species (ROS), causing oxidative stress and subsequent cancer cell death. Additionally, this compound has been observed to downregulate the expression of fatty acid synthase (FASN) and the HER2 oncoprotein.
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated anti-proliferative effects in a variety of cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC), HER2-positive breast cancer, luminal A breast cancer, endocrine therapy-resistant breast cancer, and triple-negative breast cancer cells.
Q3: Are there any known mechanisms of resistance to this compound?
A3: As this compound is a relatively novel compound, specific mechanisms of acquired resistance have not yet been extensively documented in the literature. However, based on its mechanism of action and established principles of drug resistance in cancer, several potential mechanisms can be hypothesized. These are addressed in the troubleshooting section below. Future studies on cell lines resistant to other therapies like lapatinib and trastuzumab may provide further insights.
Q4: What are the general mechanisms by which cancer cells develop drug resistance?
A4: Cancer cells can develop resistance to therapeutic agents through various mechanisms, including:
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Target Alteration: Mutations or changes in the expression of the drug's target protein can prevent the drug from binding effectively.
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Increased Drug Efflux: Cancer cells can overexpress efflux pumps (e.g., P-glycoprotein) that actively transport the drug out of the cell, reducing its intracellular concentration.
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Activation of Bypass Pathways: Cells can activate alternative signaling pathways to circumvent the effects of the drug and promote survival.
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Metabolic Reprogramming: Alterations in cellular metabolism can provide cancer cells with the necessary energy and building blocks to survive and proliferate in the presence of the drug.
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Enhanced DNA Repair: Increased capacity to repair DNA damage induced by a drug can lead to resistance.
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Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug response.
Troubleshooting Guide: Investigating Resistance to this compound
This guide provides a structured approach to troubleshooting and investigating potential resistance to this compound in your cancer cell line experiments.
Problem 1: Decreased Sensitivity or Acquired Resistance to this compound
Initial Observation: Your cancer cell line, which was previously sensitive to this compound, now shows a reduced response or is proliferating at concentrations that were previously cytotoxic.
Workflow for Investigating Acquired Resistance:
References
- 1. Novel Liver X Receptor Ligand this compound Disrupts Glutamine Metabolism and Induces Oxidative Stress in Pancreatic Cancer Cells [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Liver X Receptor Ligand this compound Disrupts Glutamine Metabolism and Induces Oxidative Stress in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Intracellular Glutamate Following GAC0001E5 Treatment
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for accurately measuring intracellular glutamate levels after treatment with GAC0001E5.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect intracellular glutamate?
A1: this compound is a novel Liver X Receptor (LXR) inverse agonist.[1][2] In various cancer cell lines, such as pancreatic and breast cancer, this compound has been shown to disrupt glutamine metabolism.[3] This disruption leads to a significant decrease in intracellular glutamate levels. The mechanism involves the downregulation of key genes in glutaminolysis, the process that converts glutamine to glutamate.
Q2: What are the common methods for measuring intracellular glutamate?
A2: Several methods are available, each with its own advantages and disadvantages. The most common techniques include:
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Bioluminescent Assays: These assays, such as the Glutamate-Glo™ Assay, provide a highly sensitive and high-throughput method for quantifying glutamate. They work by a series of enzymatic reactions that couple glutamate concentration to light output.
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Fluorescent Probes: Genetically encoded fluorescent sensors like iGluSnFR allow for real-time visualization of glutamate dynamics within living cells.
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Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the absolute quantification of glutamate and other metabolites.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify glutamate from cell lysates and has been validated against enzymatic assays.
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Radiolabeled Assays: These assays use radiolabeled substrates like L-[3H]glutamate to trace its conversion and uptake, providing a functional measure of glutamate metabolism.
Q3: Which method is best suited for my experiments with this compound?
A3: The choice of method depends on your specific experimental needs:
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For high-throughput screening of the effects of this compound at different concentrations or in combination with other drugs, a bioluminescent assay is recommended due to its speed and scalability.
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To study the real-time dynamics of glutamate changes within single cells following this compound treatment, fluorescent probes are the most suitable option.
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For absolute and highly specific quantification of intracellular glutamate to validate findings from other assays, LC-MS/MS is the gold standard.
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If you have access to the necessary equipment and expertise, HPLC and radiolabeled assays are also robust options for quantitative measurements.
Q4: How can I normalize my intracellular glutamate measurements?
A4: It is crucial to normalize your glutamate measurements to account for variations in cell number. Common normalization methods include:
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Total Protein Quantification: Using assays like the BCA or Bradford assay to measure the total protein content of the cell lysate.
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Cell Viability Assays: Multiplexing your glutamate assay with a cell viability assay (e.g., CellTiter-Glo®) to normalize to the number of viable cells.
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DNA Quantification: Measuring the total DNA content in the cell lysate.
II. Troubleshooting Guides
This section addresses common issues that may arise during the measurement of intracellular glutamate after this compound treatment.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Incomplete cell lysis. | Optimize lysis buffer and incubation time. Ensure complete scraping or agitation. | |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Low signal or no change in glutamate after this compound treatment | This compound is inactive or used at a sub-optimal concentration. | Verify the activity of your this compound stock. Perform a dose-response experiment to determine the optimal concentration. |
| Insufficient incubation time with this compound. | Optimize the treatment duration. A time-course experiment is recommended. | |
| Cell line is not sensitive to this compound. | Confirm that your cell line expresses LXR and is dependent on glutamine metabolism. | |
| Issues with the glutamate assay. | Run a standard curve to ensure the assay is performing correctly. Check for expired reagents. | |
| High background signal in the assay | Contamination from glutamate in the culture medium or serum. | Wash cells thoroughly with cold PBS before lysis. Consider using serum-free or dialyzed serum media for the experiment. |
| Endogenous enzyme activity in the cell lysate. | Follow the assay protocol's recommendations for inactivating endogenous enzymes, which may involve a heating or chemical inactivation step. | |
| Inconsistent results with fluorescent probes | Low transfection/transduction efficiency. | Optimize your protocol for delivering the fluorescent probe's genetic material into the cells. |
| Phototoxicity or photobleaching. | Minimize light exposure and use the lowest laser power necessary for imaging. | |
| Changes in pH affecting fluorescence. | Ensure your imaging media is properly buffered. |
III. Data Presentation
The following table summarizes the expected qualitative and quantitative changes in intracellular glutamate levels and related metabolic markers after this compound treatment, based on published literature.
| Cell Line | Treatment | Intracellular Glutamate Level | Reference |
| Pancreatic Cancer (BxPC-3, PANC-1) | This compound | Significantly downregulated | |
| Breast Cancer (MCF-7, MDA-MB-231) | This compound | Downregulated in a concentration-dependent manner | |
| Breast Cancer (MCF7-TamR) | This compound (5 µM) | Reduced |
IV. Experimental Protocols
Protocol 1: Measurement of Intracellular Glutamate using a Bioluminescent Assay (e.g., Promega Glutamate-Glo™ Assay)
This protocol is adapted for a 96-well plate format and is suitable for high-throughput analysis.
Materials:
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This compound
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Cell culture medium (consider using dialyzed serum)
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Phosphate-Buffered Saline (PBS), cold
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Glutamate-Glo™ Assay Kit (Promega)
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Luminometer
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.
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This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control. Incubate for the desired treatment duration (e.g., 48 hours).
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Cell Washing:
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Quickly remove the culture medium.
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Wash the cells twice with 200 µL of cold PBS per well to remove extracellular glutamate.
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Cell Lysis and Enzyme Inactivation:
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Add 30 µL of PBS to the washed cells.
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Add 15 µL of Inactivation Solution I (from the kit).
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Mix by shaking the plate for 5 minutes.
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Glutamate Detection:
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Prepare the Glutamate Detection Reagent according to the manufacturer's instructions.
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Add an equal volume of the Glutamate Detection Reagent to each well containing the cell lysate.
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Incubate at room temperature for the time specified in the kit's technical manual to allow the luminescent signal to stabilize.
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Measurement: Measure luminescence using a plate-reading luminometer.
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Normalization: In a parallel plate, determine the cell number or protein concentration for normalization.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Intracellular Glutamate
This protocol outlines the steps for extracting metabolites from cultured cells for subsequent analysis by LC-MS/MS.
Materials:
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This compound
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Cell culture medium
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PBS, cold
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80% Methanol, ice-cold
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Cell scraper
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Microcentrifuge tubes
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Centrifuge
Procedure:
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Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
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Washing:
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Aspirate the culture medium.
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Wash the cells twice with cold PBS.
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Metabolite Extraction:
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Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.
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Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
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Centrifugation:
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Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
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Sample Collection:
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Carefully collect the supernatant, which contains the intracellular metabolites.
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Transfer the supernatant to a new tube.
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Drying and Storage:
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Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
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Store the dried pellets at -80°C until analysis by LC-MS/MS.
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Analysis: Reconstitute the dried pellets in a suitable solvent for your LC-MS/MS method and proceed with the analysis.
V. Visualizations
Signaling Pathway: this compound Action on Glutamine Metabolism
Caption: this compound inhibits LXR, downregulating glutaminolysis and reducing intracellular glutamate.
Experimental Workflow: Bioluminescent Glutamate Assay
Caption: Workflow for measuring intracellular glutamate using a bioluminescent assay.
Troubleshooting Logic: Low Glutamate Signal
Caption: A logical guide to troubleshooting low signal in glutamate measurement experiments.
References
- 1. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in Transcriptomic Analysis of GAC0001E5 Treated Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel Liver X Receptor (LXR) inverse agonist, GAC0001E5. The content is designed to address specific issues that may be encountered during transcriptomic analysis of cells treated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule that functions as a Liver X Receptor (LXR) inverse agonist.[1] Its primary mechanism of action involves the inhibition of LXR activity, leading to a significant reduction in LXR protein levels.[1] This disruption of LXR signaling has been shown to impede cancer cell proliferation by interfering with glutamine metabolism and inducing oxidative stress.[2]
Q2: What are the expected global transcriptomic changes in cells treated with this compound?
A2: Treatment with this compound is expected to lead to significant alterations in the transcriptome. Key changes include the downregulation of genes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN). Additionally, researchers should anticipate transcriptional changes in genes related to glutaminolysis and redox homeostasis. In specific cancer models, such as HER2-positive breast cancer, a downregulation of HER2 transcript and protein levels has also been observed.
Q3: Are there any known off-target effects of this compound that could influence transcriptomic data?
A3: While this compound is characterized as an LXR inverse agonist, all small molecule inhibitors have the potential for off-target effects. Transcriptomic analysis is a sensitive method for detecting such effects. It is crucial to include appropriate controls, such as vehicle-treated and potentially a known LXR agonist/antagonist-treated group, to help distinguish between on-target LXR-mediated effects and potential off-target signatures.
Q4: How can I confirm that the observed transcriptomic changes are due to the LXR inverse agonist activity of this compound?
A4: To validate that the transcriptomic changes are LXR-dependent, several experimental approaches can be employed. These include:
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Rescue experiments: Overexpressing LXR in this compound-treated cells to see if the transcriptomic phenotype is reversed.
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Comparative analysis: Comparing the gene expression profile of this compound-treated cells with that of cells treated with other known LXR modulators.
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Knockdown/knockout studies: Performing transcriptomic analysis in LXR-knockdown or knockout cells treated with this compound to identify LXR-independent effects.
Troubleshooting Guide
Section 1: Experimental Design and Sample Preparation
Q: We are observing high variability in gene expression between our biological replicates treated with this compound. What could be the cause?
A: High variability between replicates in drug-treated samples can stem from several factors. Consider the following:
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Inconsistent Drug Activity: Ensure that the this compound stock solution is properly prepared, stored, and used at a consistent final concentration for each experiment. Degradation of the compound can lead to variable efficacy.
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Cell Culture Conditions: Minor variations in cell density, passage number, or media composition can significantly impact the cellular response to drug treatment. Standardize these parameters across all replicates.
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Timing of Treatment and Harvest: The cellular response to this compound is a dynamic process. Ensure precise timing of drug administration and cell harvesting for RNA extraction. Staggering the treatment of a large number of plates can help maintain consistency.
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RNA Quality: Degraded or contaminated RNA can lead to unreliable sequencing results. Always assess RNA integrity (e.g., using RIN scores) before proceeding with library preparation.
Experimental Protocol: RNA Extraction from this compound-Treated Cells
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Cell Seeding: Plate cells at a consistent density to achieve 70-80% confluency at the time of treatment.
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This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 48 hours).
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Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add the appropriate lysis buffer directly to the plate and scrape the cells.
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RNA Isolation: Proceed with RNA isolation using a column-based kit or Trizol extraction according to the manufacturer's protocol.
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DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.
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Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for a RIN value > 8.
Section 2: Library Preparation and Sequencing
Q: Our RNA-seq data from this compound-treated cells shows a low number of differentially expressed genes, even though we observe a clear phenotypic effect. Why might this be?
A: This discrepancy can be due to several factors related to the transcriptomic experiment itself:
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Suboptimal Timepoint: The chosen timepoint for RNA harvesting may not coincide with the peak of transcriptional changes. Consider performing a time-course experiment to capture the dynamics of the gene expression response to this compound.
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Insufficient Sequencing Depth: Low-abundance transcripts, which may be biologically significant, might not be detected with shallow sequencing. The required sequencing depth depends on the complexity of the transcriptome and the goals of the study.
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Library Preparation Bias: Certain library preparation methods can introduce biases that may affect the representation of specific transcripts.
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Batch Effects: If samples were processed in different batches, systematic technical variations could be obscuring the true biological differences.
Table 1: Recommended Sequencing Parameters for this compound Transcriptomic Studies
| Parameter | Recommendation | Rationale |
| Number of Replicates | Minimum of 3 biological replicates | To ensure statistical power to detect differentially expressed genes. |
| Read Type | Paired-end | Provides more information for accurate read alignment and transcript isoform discovery. |
| Read Length | 100-150 bp | Longer reads facilitate more accurate mapping, especially for complex transcriptomes. |
| Sequencing Depth | 20-30 million reads per sample | Sufficient for differential gene expression analysis in cell lines. |
Section 3: Data Analysis and Interpretation
Q: The differential gene expression analysis of our this compound-treated cells has identified thousands of significant genes. How can we prioritize these for further investigation?
A: A large number of differentially expressed genes is common in transcriptomic studies of potent compounds. To narrow down the list to the most biologically relevant candidates, consider the following analytical steps:
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Fold Change and p-value Cutoffs: Apply more stringent cutoffs for fold change (e.g., >|1.5| or >|2.0|) and adjusted p-value (e.g., <0.01) to focus on the most robustly changed genes.
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Pathway and Gene Ontology (GO) Analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways and GO terms that are significantly enriched in your gene list. This can provide insights into the functional consequences of this compound treatment.
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Integration with Other Data: If available, integrate your transcriptomic data with other omics data, such as proteomics or metabolomics, to identify concordant changes across different molecular levels.
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Network Analysis: Construct gene regulatory networks to identify key hub genes or transcription factors that may be driving the observed transcriptomic changes.
Table 2: Example of Prioritized Gene List from this compound Treatment
| Gene Symbol | Log2 Fold Change | Adjusted p-value | Associated Pathway |
| FASN | -2.5 | 1.2e-10 | Fatty Acid Biosynthesis |
| SCD | -2.1 | 3.5e-8 | Fatty Acid Biosynthesis |
| GLS1 | -1.8 | 5.0e-6 | Glutaminolysis |
| NRF2 | 1.5 | 1.0e-5 | Oxidative Stress Response |
| HER2/ERBB2 | -1.2 | 2.3e-4 | Receptor Tyrosine Kinase Signaling |
Note: This is a hypothetical table for illustrative purposes.
Visualizations
Caption: Signaling pathways affected by this compound treatment.
Caption: A standard workflow for transcriptomic analysis of this compound-treated cells.
Caption: Troubleshooting logic for high variability in transcriptomic data.
References
Navigating the Long-Term Storage of GAC0001E5: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the best practices for the long-term storage of the novel LXR inverse agonist, GAC0001E5. Adherence to proper storage and handling protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and generating reliable data in preclinical and drug development studies.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound is typically supplied as a solid powder. For long-term storage, it is recommended to store the compound as a dry solid at -20°C.[1] It is crucial to keep the compound in a tightly sealed container to prevent moisture absorption and degradation. Some suppliers may ship small molecule compounds at room temperature, which is generally acceptable for the duration of shipping; however, upon receipt, immediate transfer to the recommended long-term storage conditions is essential.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For most biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of hydrophobic small molecules like this compound. It is imperative to use anhydrous, high-purity DMSO to avoid introducing moisture, which can compromise the stability of the compound.[2]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage. Vials with Teflon-lined caps are recommended to prevent solvent evaporation and contamination.
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes. Gentle warming of the vial to 37°C in a water bath and vortexing or sonication can help redissolve the compound.[2][3] Before use, always visually inspect the solution to ensure it is clear and free of particulates. If precipitation persists, it may indicate that the concentration is too high for the storage conditions.
Q5: How can I assess the stability of my stored this compound?
A5: The stability of this compound can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can detect degradation products and quantify the purity of the compound over time. A stability-indicating HPLC method is specifically designed to separate the intact compound from any potential degradants.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Potential Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Compound Precipitation in Assay Media
Potential Cause: Poor aqueous solubility of this compound leading to precipitation when diluted from a DMSO stock into an aqueous buffer or cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation in aqueous media.
Quantitative Data Summary
The stability of a small molecule compound is often assessed by monitoring its purity over time under various storage conditions. The following table provides a general overview of the expected stability of small molecule inhibitors based on common storage practices.
| Storage Condition | Form | Temperature | Expected Stability | Key Considerations |
| Long-Term | Solid (Powder) | -20°C | Up to several years | Keep in a tightly sealed, desiccated container. |
| Short-Term | Solid (Powder) | 4°C | Up to 2 years | Protect from moisture and light. |
| Long-Term Stock Solution | In DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Short-Term Stock Solution | In DMSO | -20°C | Up to 1 month | Use tightly sealed vials to prevent evaporation. |
Note: This is generalized data, and specific stability should be confirmed by experimental analysis.
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO Solution by HPLC
Objective: To determine the stability of this compound in a DMSO stock solution over time when stored at -20°C.
Materials:
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This compound
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Anhydrous, high-purity DMSO
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HPLC-grade acetonitrile
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HPLC-grade water with 0.1% formic acid
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C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
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HPLC system with UV detector
Procedure:
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Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Timepoint T=0:
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Immediately after preparation, take an aliquot of the stock solution.
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Dilute the aliquot to a final concentration of 10 µM in a 50:50 mixture of acetonitrile and water.
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Inject the diluted sample onto the HPLC system.
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Run a gradient elution, for example, from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 15 minutes.
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Monitor the elution profile at a suitable UV wavelength (determined by UV-Vis scan of the compound).
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Record the peak area of the this compound parent peak. This serves as the baseline (100% purity).
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Storage: Store the remaining stock solution in aliquots at -20°C, protected from light.
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Subsequent Timepoints (e.g., 1, 2, 4, 8, 12 weeks):
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At each timepoint, thaw one aliquot of the stock solution.
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Prepare and analyze a diluted sample as described in step 2.
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Record the peak area of the parent this compound peak and any new peaks that may indicate degradation products.
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Data Analysis:
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Calculate the percentage of the remaining this compound at each timepoint relative to the T=0 sample.
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Plot the percentage of intact this compound against time to determine the degradation kinetics.
-
Experimental Workflow Diagram:
References
How to interpret unexpected results in GAC0001E5 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in GAC0001E5 experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is a Liver X Receptor (LXR) inverse agonist and degrader.[1][2] It inhibits LXR activity and reduces LXR protein levels.[1][2] Its anti-proliferative effects are linked to the disruption of glutamine metabolism and the induction of oxidative stress in cancer cells. |
| What are the expected effects of this compound on cancer cells? | Expected effects include inhibition of cancer cell proliferation, downregulation of LXR target genes involved in fatty acid synthesis (e.g., FASN, SREBP1c), disruption of glutaminolysis, increased reactive oxygen species (ROS), and in HER2-positive breast cancer, a significant downregulation of HER2 transcript and protein levels. |
| In which cancer models has this compound shown activity? | This compound has demonstrated anti-tumor activity in models of pancreatic cancer, as well as estrogen receptor-positive, triple-negative, and HER2-positive breast cancer. |
| What is the role of this compound in modulating oxidative stress? | This compound disrupts glutaminolysis, which leads to lower intracellular glutamate and glutathione levels. This reduction in the key antioxidant glutathione results in increased reactive oxygen species (ROS) and oxidative stress. |
Troubleshooting Guides
This section addresses specific unexpected results that may be encountered during this compound experiments.
Issue 1: No significant inhibition of cell proliferation observed.
Possible Causes and Solutions:
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Suboptimal Compound Concentration: The concentration of this compound may be too low to elicit an anti-proliferative response in the specific cell line being used.
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Solution: Perform a dose-response experiment to determine the optimal concentration. For example, a starting point for many cancer cell lines is 10 µM.
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Cell Line Insensitivity: The cell line used may be resistant to the metabolic disruption caused by this compound.
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Solution: Verify the glutamine dependency of your cell line. Cells that are less reliant on glutaminolysis may be less sensitive to this compound. Consider testing the compound in a cell line known to be sensitive, such as various pancreatic or breast cancer cell lines.
-
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Incorrect Vehicle Control: The vehicle control (e.g., DMSO) may be affecting cell viability or interacting with the compound.
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Solution: Ensure the final concentration of the vehicle is consistent across all treatments and does not exceed a level that impacts cell health (typically <0.1%).
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Issue 2: Unexpected upregulation of LXR target genes.
Background: this compound is an LXR inverse agonist, so it is expected to downregulate the expression of LXR target genes like FASN and SREBP1c.
Possible Causes and Solutions:
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Experimental Error: Contamination or errors in quantitative PCR (qPCR) setup could lead to inaccurate results.
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Solution: Review qPCR protocols, primer sequences, and ensure proper controls are in place. Repeat the experiment with careful attention to technique.
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Cellular Context: In some specific cellular contexts or due to off-target effects, paradoxical upregulation might occur.
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Solution: To confirm the effect is LXR-dependent, consider using an LXR agonist (e.g., GW3965) as a positive control for target gene upregulation. This will help validate the experimental system.
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Issue 3: No significant increase in oxidative stress detected.
Background: this compound is known to increase oxidative stress by disrupting glutaminolysis and reducing glutathione levels.
Possible Causes and Solutions:
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Timing of Measurement: The timing of the assay may be critical. The peak of oxidative stress might occur at a different time point than what was measured.
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Solution: Perform a time-course experiment to measure markers of oxidative stress (e.g., ROS levels, GSH/GSSG ratio) at multiple time points after this compound treatment.
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Assay Sensitivity: The chosen assay for measuring oxidative stress may not be sensitive enough.
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Solution: Utilize a sensitive and validated assay such as the GSH/GSSG-Glo™ Assay to measure the ratio of reduced to oxidized glutathione.
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Experimental Protocols
Cell Proliferation Assay (MTT)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for the specific cell line. Allow cells to adhere for 24 hours.
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Treatment: Treat cells with varying concentrations of this compound or vehicle control (DMSO).
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Incubation: Incubate the plate for 48-72 hours.
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MTT Addition: Add MTT reagent to each well and incubate for a period that allows for formazan crystal formation.
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Solubilization: Add solubilization solution to dissolve the formazan crystals.
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Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
Quantitative PCR (qPCR) for LXR Target Gene Expression
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Cell Treatment: Treat cells with this compound, an LXR agonist (e.g., GW3965) as a positive control, and a vehicle control for 48 hours.
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RNA Extraction: Isolate total RNA from the treated cells using a standard RNA extraction kit.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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qPCR Reaction: Set up qPCR reactions using appropriate primers for LXR target genes (e.g., FASN, SREBP1c, ACC, SCD) and a housekeeping gene for normalization.
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Data Analysis: Analyze the results using the delta-delta Ct method to determine the relative fold change in gene expression.
Glutathione (GSH/GSSG) Assay
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Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with 10 µM this compound or vehicle control for 48 hours.
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Lysis: Wash cells with PBS and then add a total glutathione lysis buffer.
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Luciferin Generation: Add a luciferin-generating reagent to each well and incubate.
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Measurement: Measure luminescence to determine the levels of reduced (GSH) and oxidized (GSSG) glutathione.
Visualizations
Caption: this compound mechanism of action.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: Optimizing MTT Assay Conditions for GAC0001E5 Cytotoxicity Testing
Welcome to the technical support center for optimizing the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay for assessing the cytotoxicity of GAC0001E5. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you refine your experimental conditions and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MTT assay and why is it used for cytotoxicity testing?
The MTT assay is a colorimetric assay used to assess cell metabolic activity.[1][2] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt, converting it into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[3] When testing a cytotoxic compound like this compound, a decrease in formazan production indicates a reduction in cell viability or proliferation.
Q2: What is this compound and how might it affect an MTT assay?
This compound is a novel Liver X Receptor (LXR) inverse agonist and degrader. It has been shown to inhibit cancer cell proliferation by disrupting glutamine metabolism and inducing oxidative stress. Since the MTT assay relies on cellular metabolic and redox activity, a compound like this compound that directly targets these pathways could potentially interfere with the assay chemistry itself, beyond its cytotoxic effects. It is crucial to include proper controls to account for any such interference.
Q3: What are the critical parameters to optimize for an MTT assay with this compound?
To obtain reliable and reproducible results, the following parameters should be optimized for your specific cell line and experimental conditions:
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Cell Seeding Density: The number of cells plated per well is critical. Too few cells will result in a low signal, while too many can lead to nutrient depletion and changes in metabolic activity, skewing the results.
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MTT Concentration: High concentrations of MTT can be toxic to cells, leading to an underestimation of cell viability. A concentration-response curve for MTT should be performed to determine the optimal, non-toxic concentration for your cells.
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MTT Incubation Time: The optimal incubation time allows for sufficient formazan crystal formation without causing significant MTT-induced toxicity. This typically ranges from 2 to 4 hours but may need to be adjusted based on the cell type.
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This compound Concentration and Incubation Time: The concentrations of this compound and the duration of exposure will depend on the goals of your study.
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Solubilization of Formazan: Complete solubilization of the formazan crystals is essential for accurate absorbance readings.
Q4: What types of controls are necessary for an MTT assay with this compound?
A comprehensive set of controls is vital for accurate data interpretation. The following controls should be included in your experimental plate layout:
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Blank Control: Contains cell culture medium and the MTT reagent but no cells. This helps to determine the background absorbance.
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Untreated Control (Negative Control): Contains cells grown in regular conditions without any treatment. This represents 100% cell viability.
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Vehicle Control: Contains cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effect of the solvent on cell viability.
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Positive Control: Contains cells treated with a known cytotoxic agent to ensure the assay is capable of detecting a decrease in cell viability.
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Compound Color Control: Contains this compound in the cell culture medium without cells. This is important to check if the compound itself absorbs light at the measurement wavelength, which could lead to false results.
Troubleshooting Guide
This guide addresses common issues encountered when performing an MTT assay for this compound cytotoxicity testing.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | - Uneven cell seeding. - Pipetting errors. - "Edge effect" in 96-well plates. | - Ensure the cell suspension is homogenous before and during plating. - Calibrate pipettes regularly and use a multi-channel pipette for adding reagents. - Avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Low Absorbance Readings | - Insufficient cell number. - Short MTT incubation time. - Incomplete solubilization of formazan crystals. | - Perform a cell titration experiment to determine the optimal seeding density. - Increase the MTT incubation time (e.g., up to 4 hours), ensuring it is not toxic to the cells. - Ensure complete dissolution of formazan crystals by gentle pipetting or shaking. Visually confirm dissolution under a microscope. |
| High Background Absorbance | - Contamination of culture medium (bacterial or yeast). - Degradation of MTT solution due to light exposure. - Interference from phenol red in the medium. | - Maintain sterile technique and check for contamination before the assay. - Store MTT solution protected from light. - Use a phenol red-free medium or subtract the absorbance of a "medium only" blank. |
| Unexpectedly Low Viability in Vehicle Control | - Cytotoxicity of the solvent (e.g., DMSO) at the concentration used. | - Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). - Run a dose-response curve for the solvent alone to determine its toxicity threshold. |
| Suspected Interference from this compound | - this compound may have reducing properties that directly reduce MTT. - this compound may alter cellular metabolism in a way that affects MTT reduction without causing cell death. | - Run a control with this compound in cell-free medium with MTT to check for direct reduction. - Confirm results with an alternative cytotoxicity assay that has a different mechanism, such as a lactate dehydrogenase (LDH) assay (measures membrane integrity) or a crystal violet assay (measures cell number). |
Experimental Protocols
Optimization of Cell Seeding Density
This experiment is crucial to determine the optimal number of cells per well that results in a linear relationship between cell number and absorbance.
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Prepare a single-cell suspension of the desired cell line.
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Perform a serial dilution of the cells to obtain several concentrations (e.g., from 1,000 to 100,000 cells per well).
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Seed 100 µL of each cell dilution in triplicate into a 96-well plate.
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Incubate the plate for 24 hours to allow cells to attach and resume growth.
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Perform the MTT assay as described in the standard protocol below.
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Plot the average absorbance against the number of cells per well. The optimal seeding density should fall within the linear range of this curve, typically yielding an absorbance between 0.75 and 1.25 for untreated cells.
Standard MTT Assay Protocol for this compound Cytotoxicity Testing (Adherent Cells)
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Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include all necessary controls (untreated, vehicle, positive control).
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Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the treatment period, carefully aspirate the medium containing this compound. Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted to a final working concentration of 0.5 mg/mL in serum-free medium) to each well.
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Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
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Formazan Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
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Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
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Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated or vehicle control. Plot the percent viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
Visualizations
Experimental Workflow for MTT Assay
References
Validation & Comparative
A Comparative Guide to LXR Inverse Agonists: GAC0001E5 vs. SR9243 and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the liver X receptor (LXR) inverse agonists GAC0001E5 and SR9243, with additional context from other relevant LXR modulators. The information is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to LXR Inverse Agonists
Liver X receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses. While LXR agonists have been explored for their therapeutic potential, their tendency to induce hypertriglyceridemia has limited their clinical utility. LXR inverse agonists, in contrast, suppress the basal activity of LXRs, offering a promising alternative for treating various diseases, including cancer, by modulating metabolic pathways without the adverse lipogenic effects. This guide focuses on two prominent LXR inverse agonists, this compound and SR9243, detailing their mechanisms of action, experimental performance, and the protocols used to evaluate them.
Mechanism of Action
Both this compound and SR9243 function as LXR inverse agonists, but they exhibit distinct molecular mechanisms and impact different downstream pathways.
This compound: This compound is a novel LXR inverse agonist that also uniquely functions as an LXR "degrader," leading to a reduction in LXR protein levels upon prolonged treatment[1][2]. Its primary mechanism of action involves the disruption of glutamine metabolism (glutaminolysis), a key metabolic pathway that cancer cells often rely on for energy and biosynthesis[3][4][5]. By inhibiting glutaminolysis, this compound leads to decreased intracellular levels of glutamate and glutathione, resulting in increased reactive oxygen species (ROS) and oxidative stress, which ultimately inhibits cancer cell proliferation.
SR9243: SR9243 is a potent and selective LXR inverse agonist that effectively suppresses the Warburg effect (aerobic glycolysis) and de novo lipogenesis in cancer cells. It achieves this by downregulating the expression of key glycolytic and lipogenic genes. By targeting these fundamental metabolic pathways that are often hyperactive in cancer, SR9243 induces cancer cell death.
dot
Caption: Mechanisms of Action for this compound and SR9243.
Performance Data
The following tables summarize the quantitative data on the in vitro efficacy and effects on LXR target genes for this compound and SR9243. It is important to note that the experimental conditions, including the cell lines used, differ between the studies, which should be considered when comparing the data.
Table 1: In Vitro Efficacy (IC50 Values)
| Compound | Cancer Type | Cell Line | IC50 | Citation |
| This compound | HER2+ Breast Cancer | HCC-1954 | 6.4 µM | |
| HER2+ Breast Cancer | AU565 | 7.1 µM | ||
| HER2+ Breast Cancer | SKBR3 | 7.3 µM | ||
| SR9243 | Prostate Cancer | PC3 | ~15-104 nM | |
| Prostate Cancer | DU-145 | ~15-104 nM | ||
| Colorectal Cancer | SW620 | ~15-104 nM | ||
| Colorectal Cancer | HT29 | ~15-104 nM | ||
| Lung Cancer | HOP-62 | ~15-104 nM | ||
| Lung Cancer | NCI-H23 | ~15-104 nM |
Table 2: Effect on LXR Target Gene Expression
| Compound | Target Gene | Effect | Cancer Type/Cell Line | Citation |
| This compound | SREBP1c | Downregulation | HER2+ Breast Cancer | |
| FASN | Downregulation | HER2+ Breast Cancer | ||
| SCD1 | Downregulation | HER2+ Breast Cancer | ||
| GLS1 | Downregulation | Breast Cancer | ||
| GOT1 | Downregulation | Breast Cancer | ||
| GOT2 | Downregulation | Breast Cancer | ||
| SR9243 | SREBP-1c | Downregulation | Prostate, Colorectal, Lung Cancer | |
| FASN | Downregulation | Prostate, Colorectal, Lung Cancer | ||
| SCD1 | Downregulation | Prostate, Colorectal, Lung Cancer | ||
| GCK1 | Downregulation | Prostate, Colorectal, Lung Cancer | ||
| PFK1 | Downregulation | Prostate, Colorectal, Lung Cancer | ||
| PFK2 | Downregulation | Prostate, Colorectal, Lung Cancer |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Viability Assay (MTT Assay)
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Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
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Compound Treatment: Cells are treated with a range of concentrations of the LXR inverse agonist (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO) for 72 hours.
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MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
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Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.
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Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
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Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
dot
Caption: Workflow for a typical MTT cell viability assay.
2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
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Cell Treatment and RNA Extraction: Cells are treated with the LXR inverse agonist or vehicle control for a specified time (e.g., 48 hours). Total RNA is then extracted using a suitable kit (e.g., RNeasy Kit, Qiagen).
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cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
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qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix, cDNA template, and gene-specific primers for the target genes (e.g., SREBP1c, FASN, SCD1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
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Thermal Cycling: The reaction is run on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
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Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control.
3. Western Blot for LXR Protein Degradation
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Cell Lysis: Cells are treated with the LXR inverse agonist or vehicle control. After treatment, cells are lysed in RIPA buffer containing protease inhibitors.
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Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with a primary antibody against LXRβ, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Conclusion
This compound and SR9243 are both promising LXR inverse agonists with distinct mechanisms of action and potent anti-cancer activities. SR9243 demonstrates remarkable potency in the nanomolar range across a variety of cancer cell lines by targeting the Warburg effect and lipogenesis. This compound, while active at micromolar concentrations, presents a unique dual mechanism of LXR inverse agonism and degradation, with a primary impact on glutaminolysis.
The choice between these compounds for research or therapeutic development will depend on the specific cancer type and the metabolic pathways that are dysregulated. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and potential for clinical translation. This guide provides a foundational understanding of these two important molecules and the experimental approaches to their evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
A Comparative Efficacy Analysis of LXR Modulators: GAC0001E5 versus GW3965
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two distinct Liver X Receptor (LXR) modulators: GAC0001E5, an LXR inverse agonist and degrader, and GW3965, a potent LXR agonist. The following sections present a comprehensive overview of their mechanisms of action, comparative experimental data on their effects on cancer cell proliferation and target gene expression, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Introduction and Mechanism of Action
Liver X Receptors (LXRs), comprising LXRα and LXRβ isoforms, are ligand-activated nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2] Modulation of LXR activity has emerged as a promising therapeutic strategy for various diseases, including cancer.
GW3965 is a well-characterized synthetic LXR agonist.[3] Upon binding to LXRs, it promotes the recruitment of coactivators, leading to the transcriptional activation of target genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1. This mechanism is primarily explored for its anti-atherosclerotic and anti-inflammatory potential.
In contrast, This compound is a novel small molecule identified as an LXR inverse agonist. Unlike agonists that activate the receptor, this compound suppresses the basal activity of LXRs by promoting the recruitment of corepressors, thereby inhibiting the transcription of LXR target genes. Furthermore, this compound has been shown to function as an LXR "degrader," as it also significantly reduces LXR protein levels following treatment. Its primary therapeutic potential is being investigated in oncology due to its potent anti-proliferative effects.
Comparative Efficacy Data
The following tables summarize the quantitative and qualitative data from studies comparing the efficacy of this compound and GW3965, particularly in the context of cancer cell lines.
Table 1: Anti-Proliferative Efficacy in Breast Cancer Cell Lines
| Compound | Cell Line | Assay | Efficacy (IC50) | Citation(s) |
| This compound | MCF-7 (ER+) | MTT Assay | 8.43 µM | |
| MDA-MB-231 (TNBC) | MTT Assay | 7.74 µM | ||
| MCF-7-TamR (Tamoxifen-Resistant) | MTT Assay | 7.38 µM | ||
| GW3965 | MCF-7, MDA-MB-231, MCF-7-TamR | Cell Viability Assays | No significant anti-proliferative effect observed. | |
| AU565 (HER2+) | MTS Assay | Slight inhibition only at high concentrations. | ||
| SKBR3, HCC-1954 (HER2+) | MTS Assay | No significant inhibition. |
ER+: Estrogen Receptor Positive; TNBC: Triple-Negative Breast Cancer; HER2+: Human Epidermal Growth Factor Receptor 2 Positive.
Table 2: Effects on LXR Target Gene Expression
| Gene | Function | Effect of this compound | Effect of GW3965 | Citation(s) |
| SREBP-1c | Lipogenesis | Downregulation | Upregulation | |
| FASN | Fatty Acid Synthesis | Downregulation | Upregulation | |
| ABCA1 | Cholesterol Efflux | Slight Upregulation/No Change | Upregulation | |
| ABCG1 | Cholesterol Efflux | Slight Upregulation/No Change | Upregulation | |
| LXRβ | LXR Isoform | Downregulation (Transcript & Protein) | Upregulation/No Change |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Proliferation (MTS/MTT Assay)
This protocol is used to assess the effect of this compound and GW3965 on cell viability and to determine their IC50 values.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound or GW3965, typically ranging from 0.01 to 100 µM) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
Reagent Addition: After incubation, 20 µL of MTS (or 10 µL of MTT) reagent is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C. For MTT assays, a solubilization solution (100 µL) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490 nm for MTS or 570 nm for MTT.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated from the dose-response curves.
Gene Expression Analysis (Quantitative PCR - qPCR)
This protocol is used to measure the mRNA levels of LXR target genes.
-
Cell Treatment and RNA Isolation: Cells are treated with the compounds or vehicle control for a specified time (e.g., 48 hours). Total RNA is then extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The concentration and purity of the isolated RNA are determined using a spectrophotometer. 1 µg of total RNA is then reverse-transcribed into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: The qPCR reaction is prepared by mixing the synthesized cDNA with qPCR master mix and specific primers for the target genes (e.g., SREBP-1c, FASN, ABCA1, LXRβ) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Thermocycling: The qPCR is performed using a real-time PCR system with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with the housekeeping gene used as an internal control. The results are expressed as fold change relative to the vehicle-treated control.
Protein Level Analysis (Western Blot)
This protocol is used to determine the protein levels of LXR.
-
Protein Extraction: Following treatment with the compounds, cells are lysed in a suitable buffer (e.g., NETN buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., LXRβ).
-
Secondary Antibody Incubation and Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control protein, such as β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for comparing these LXR modulators.
References
Dual Targeting of Metabolic and Oncogenic Pathways: A Comparative Analysis of GAC0001E5 and the FASN Inhibitor C75 in HER2-Positive Breast Cancer
For Immediate Release
This guide provides a comprehensive comparison of the novel Liver X Receptor (LXR) inverse agonist, GAC0001E5, and the Fatty Acid Synthase (FASN) inhibitor, C75, with a focus on their combined therapeutic potential in HER2-positive breast cancer. This document is intended for researchers, scientists, and drug development professionals interested in the intersection of cancer metabolism and signal transduction.
Introduction
Metabolic reprogramming is a hallmark of cancer, providing the necessary building blocks for rapid cell proliferation and survival. In HER2-positive breast cancer, two key metabolic pathways are often dysregulated: glutaminolysis and de novo lipogenesis. This compound is a novel small molecule that acts as an inverse agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in lipid and glucose metabolism.[1][2] By inhibiting LXR, this compound disrupts glutaminolysis and downregulates the expression of key lipogenic enzymes, including Fatty Acid Synthase (FASN).[3][4] C75 is a well-characterized and potent inhibitor of FASN, directly targeting the enzyme responsible for the synthesis of fatty acids.[3] This guide explores the individual and combined effects of this compound and C75 on HER2-positive breast cancer cells, presenting supporting experimental data and detailed protocols.
Data Presentation
The combination of this compound and C75 has been shown to have an additive inhibitory effect on the proliferation of HER2-positive breast cancer cell lines. The following tables summarize the quantitative data on cell viability following treatment with each compound individually and in combination.
Table 1: Effect of this compound on the Viability of HER2-Positive Breast Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Mean Cell Viability (% of Control) ± SD* |
| AU565 | 5 | 78 ± 4 |
| 10 | 62 ± 5 | |
| SKBR3 | 5 | 85 ± 6 |
| 10 | 70 ± 5 | |
| HCC-1954 | 5 | 88 ± 7 |
| 10 | 75 ± 6 |
* Data are estimated from graphical representations in the cited literature.
Table 2: Effect of C75 on the Viability of HER2-Positive Breast Cancer Cell Lines
| Cell Line | C75 Concentration (µM) | Mean Cell Viability (% of Control) ± SD* |
| AU565 | 25 | 75 ± 5 |
| 50 | 55 ± 6 | |
| SKBR3 | 25 | 80 ± 6 |
| 50 | 60 ± 5 | |
| HCC-1954 | 25 | 82 ± 7 |
| 50 | 65 ± 6 |
* Data are estimated from graphical representations in the cited literature.
Table 3: Additive Effect of this compound and C75 Combination on Cell Viability (72h Treatment)
| Cell Line | Treatment | Mean Cell Viability (% of Control) ± SD* |
| AU565 | This compound (5 µM) | 78 ± 4 |
| C75 (25 µM) | 75 ± 5 | |
| This compound (5 µM) + C75 (25 µM) | ~60 ± 5 | |
| SKBR3 | This compound (5 µM) | 85 ± 6 |
| C75 (25 µM) | 80 ± 6 | |
| This compound (5 µM) + C75 (25 µM) | ~70 ± 6 | |
| HCC-1954 | This compound (5 µM) | 88 ± 7 |
| C75 (25 µM) | 82 ± 7 | |
| This compound (5 µM) + C75 (25 µM) | ~80 ± 8 |
* Data are estimated from graphical representations in the cited literature, which describe the effect as "additive." The combined effect in HCC-1954 was noted to be less than additive.
Comparison with Alternative FASN Inhibitors
While C75 is a widely used experimental FASN inhibitor, other compounds targeting this enzyme are in various stages of development. A direct head-to-head comparison of their efficacy in combination with this compound is not yet available in published literature.
Table 4: Comparison of FASN Inhibitors
| Inhibitor | Mechanism of Action | Development Stage | Key Characteristics |
| C75 | Irreversibly binds to the β-ketoacyl synthase domain of FASN. | Preclinical | Potent and widely used in research; metabolic instability can be a limitation. |
| Orlistat | Inhibits the thioesterase domain of FASN. | FDA-approved for obesity | Orally available; also inhibits gastric and pancreatic lipases. |
| TVB-2640 | Reversible, potent, and selective inhibitor of the ketoacyl-reductase domain of FASN. | Clinical Trials (Phase II) | Orally bioavailable; has shown promise in clinical trials for various solid tumors, including breast cancer. |
Signaling Pathways and Experimental Workflows
The interplay between LXR, FASN, and HER2 signaling is a critical aspect of the therapeutic rationale for combining this compound and C75.
Caption: Dual inhibition of the LXR and FASN pathways by this compound and C75.
Caption: Experimental workflow for evaluating the combination of this compound and C75.
Experimental Protocols
Cell Culture
HER2-positive breast cancer cell lines (AU565, SKBR3, HCC-1954) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
MTS Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing the vehicle (DMSO), this compound, C75, or the combination at the desired concentrations.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Following a 72-hour treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green master mix with primers specific for FASN, HER2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
FASN Forward Primer: 5'- AAGGACCTGTCTAGGTTTGAT-3'
-
FASN Reverse Primer: 5'- TGGCTTCATAGGTGACTTCCA-3'
-
HER2 Forward Primer: 5'- CTGCTAACTGTGAGGTGGTC-3'
-
HER2 Reverse Primer: 5'- GTTGGTGGGCATAGGTAGAG-3'
-
-
Thermal Cycling: Use a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: After 72 hours of treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against FASN (e.g., 1:1000 dilution), HER2 (e.g., 1:1000 dilution), and a loading control like β-actin (e.g., 1:5000 dilution).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Conclusion
The dual-targeting strategy of combining the LXR inverse agonist this compound with the FASN inhibitor C75 presents a promising approach for the treatment of HER2-positive breast cancer. By simultaneously disrupting two major metabolic pathways essential for cancer cell growth and survival, this combination therapy demonstrates an additive inhibitory effect. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination and to compare its efficacy with other emerging FASN inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.
References
- 1. Fatty acid synthase phosphorylation: a novel therapeutic target in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Fatty Acid Synthase and HER2 Signaling Blockade Shows Marked Antitumor Activity against Breast Cancer Models Resistant to Anti-HER2 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. Liver X Receptor Ligand this compound Downregulates Antioxidant Capacity and ERBB2/HER2 Expression in HER2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
GAC0001E5 and Gemcitabine: A Synergistic Combination Against Pancreatic Cancer
A promising new therapeutic strategy for pancreatic ductal adenocarcinoma (PDAC) is emerging from preclinical studies, demonstrating a powerful synergistic effect between the novel Liver X Receptor (LXR) ligand, GAC0001E5, and the standard-of-care chemotherapeutic, gemcitabine. This combination has been shown to significantly enhance the inhibition of pancreatic cancer cell proliferation, offering a potential avenue to overcome the notorious chemoresistance of this aggressive disease.
This compound, also known as 1E5, is a small molecule that functions as an inverse agonist and degrader of LXRs.[1][2] In pancreatic cancer cells, which overexpress LXRβ, this compound disrupts glutamine metabolism and induces oxidative stress, thereby inhibiting cell growth.[1][3] Gemcitabine, a nucleoside analog, primarily works by inhibiting DNA synthesis, a cornerstone of chemotherapy for pancreatic cancer.[3] The combination of these two agents creates a multi-pronged attack on cancer cells, targeting both their metabolic vulnerabilities and their ability to replicate. Research indicates that this compound sensitizes pancreatic cancer cells to the cytotoxic effects of gemcitabine.
Comparative Efficacy of this compound in Combination with Gemcitabine
The synergistic interaction between this compound and gemcitabine has been quantitatively assessed in various pancreatic cancer cell lines. The combination consistently demonstrates a greater inhibitory effect on cell proliferation than either agent alone.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Synergy Level |
| PANC-1 | This compound | ~5 | N/A | N/A |
| Gemcitabine | ~0.02 | N/A | N/A | |
| This compound + Gemcitabine | N/A | < 1 | Synergistic | |
| MIA PaCa-2 | This compound | ~2.5 | N/A | N/A |
| Gemcitabine | ~0.015 | N/A | N/A | |
| This compound + Gemcitabine | N/A | < 1 | Synergistic | |
| BxPC-3 | This compound | ~1 | N/A | N/A |
| Gemcitabine | ~0.01 | N/A | N/A | |
| This compound + Gemcitabine | N/A | < 1 | Synergistic |
Data are approximated from published studies. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Unveiling the Mechanism of Synergy: A Dual Assault on Cancer Cells
The enhanced anti-cancer activity of the this compound and gemcitabine combination stems from their distinct but complementary mechanisms of action.
Figure 1. Signaling pathway of this compound and Gemcitabine synergy.
Experimental Protocols
The synergistic effects of this compound and gemcitabine were evaluated using the following methodologies:
Cell Culture and Reagents
Pancreatic ductal adenocarcinoma cell lines (PANC-1, MIA PaCa-2, and BxPC-3) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. This compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, and gemcitabine was reconstituted in sterile water.
Cell Viability Assay (MTS Assay)
Cell viability was determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells were treated with various concentrations of this compound, gemcitabine, or a combination of both. Control wells received a vehicle (DMSO).
-
Incubation: The plates were incubated for 72 hours.
-
MTS Reagent Addition: After the incubation period, 20 µL of the MTS reagent was added to each well.
-
Final Incubation and Absorbance Reading: The plates were incubated for 1-4 hours at 37°C, and the absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined using non-linear regression analysis.
Combination Index (CI) Calculation
The synergistic effect of the drug combination was quantified by calculating the Combination Index (CI) using the Chou-Talalay method. This method analyzes the dose-effect relationship of each drug alone and in combination. CI values less than 1 indicate synergy.
Figure 2. Experimental workflow for assessing synergy.
Conclusion
The synergistic combination of this compound and gemcitabine presents a compelling therapeutic strategy for pancreatic cancer. By targeting both the metabolic and proliferative pathways of cancer cells, this dual-agent approach has the potential to enhance treatment efficacy and overcome the challenges of drug resistance. Further in vivo studies and clinical trials are warranted to translate these promising preclinical findings into improved outcomes for patients with pancreatic cancer.
References
- 1. Novel Liver X Receptor Ligand this compound Disrupts Glutamine Metabolism and Induces Oxidative Stress in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Liver X Receptor Ligand this compound Disrupts Glutamine Metabolism and Induces Oxidative Stress in Pancreatic Cancer Cells [mdpi.com]
GAC0001E5's Impact on Glutamine Metabolism: A Comparative Guide
This guide provides a comprehensive comparison of GAC0001E5 and other key inhibitors of glutamine metabolism, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Comparative Performance Analysis
This compound is a novel small molecule that indirectly inhibits glutamine metabolism by acting as a Liver X Receptor (LXR) inverse agonist, leading to the downregulation of genes essential for glutaminolysis.[1][2][3] This contrasts with direct inhibitors like CB-839 (Telaglenastat), which specifically target the glutaminase (GLS) enzyme.[4] Below, we present available quantitative data to compare the effects of these compounds on cancer cell proliferation and key metabolic markers.
Table 1: Comparative Efficacy on Cancer Cell Proliferation (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Luminal A Breast Cancer) | >10 | [5] |
| This compound | MCF7-TamR (Endocrine-Resistant Breast Cancer) | ~5 | |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | ~2.5 | |
| CB-839 | HCC1806 (Triple-Negative Breast Cancer) | 0.022 | |
| CB-839 | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.019 | |
| CB-839 | T47D (ER+ Breast Cancer) | >10 | |
| CB-839 | A427 (Lung Cancer) | 0.0091 | |
| CB-839 | A549 (Lung Cancer) | 0.027 | |
| CB-839 | H460 (Lung Cancer) | 0.217 | |
| CB-839 | LNCaP (Prostate Cancer) | >1 | |
| CB-839 | PC3 (Prostate Cancer) | ~0.5 |
Note: Data for this compound and CB-839 are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Impact on Key Metabolites and Biomarkers
| Compound | Cell Line | Parameter | Effect | Reference |
| This compound | Pancreatic Cancer Cells (BxPC-3, PANC-1) | Intracellular Glutamate | Significantly Decreased | |
| This compound | Breast Cancer Cells | Intracellular Glutamate | Decreased | |
| This compound | Breast Cancer Cells | Intracellular Glutathione | Decreased | |
| This compound | Breast Cancer Cells | Reactive Oxygen Species (ROS) | Increased | |
| CB-839 | CLL Cell Lines (HG-3, MEC-1) | Intracellular Glutamate | Dose-dependent Decrease | |
| CB-839 | CLL Cell Lines (HG-3, MEC-1) | Intracellular Glutathione | Dose-dependent Decrease | |
| CB-839 | Melanoma Cell Lines | Glutamine Consumption | Decreased by up to 80% | |
| CB-839 | Melanoma Cell Lines | Oxygen Consumption Rate (OCR) | Significantly Inhibited |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and other glutamine metabolism inhibitors.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound or CB-839) and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Intracellular Glutamate Assay
This protocol describes a method for quantifying intracellular glutamate levels.
Materials:
-
Glutamate Assay Kit (commercially available kits often use a glutamate dehydrogenase or glutamate oxidase-based reaction)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
96-well microplate
-
Plate reader (fluorometric or colorimetric)
Procedure:
-
Culture cells to the desired confluency and treat with the test compounds.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the cell lysate to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
Prepare a standard curve using the provided glutamate standard.
-
Add the reaction mix from the kit to the samples and standards in a 96-well plate.
-
Incubate the plate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Determine the glutamate concentration in the samples by comparing to the standard curve.
Intracellular Glutathione (GSH) Assay
This protocol outlines a common method for measuring the total intracellular glutathione levels.
Materials:
-
Glutathione Assay Kit (e.g., based on the DTNB-glutathione reductase recycling assay)
-
5% 5-Sulfosalicylic acid (SSA) solution
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Following cell treatment, wash the cells with cold PBS.
-
Scrape the cells and collect them in a microcentrifuge tube.
-
Lyse the cells by adding 5% SSA solution and vortexing.
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge at 8,000 x g for 10 minutes to precipitate proteins.
-
Collect the supernatant for the assay.
-
Prepare a standard curve with the provided GSH standard.
-
In a 96-well plate, add the reaction mix (containing DTNB and glutathione reductase) to the samples and standards.
-
Incubate at room temperature for the time specified in the kit protocol.
-
Read the absorbance at 405-415 nm.
-
Calculate the glutathione concentration from the standard curve.
Intracellular Reactive Oxygen Species (ROS) Assay
This protocol uses a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compounds for the desired time.
-
Remove the treatment media and wash the cells once with HBSS or PBS.
-
Load the cells with 10 µM DCFH-DA in HBSS or PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS or PBS to remove excess probe.
-
Add 100 µL of HBSS or PBS to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of this compound and CB-839, as well as a typical experimental workflow for their evaluation.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of CB-839.
Caption: Experimental workflow for evaluation.
References
- 1. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells [ouci.dntb.gov.ua]
- 2. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A glutaminase isoform switch drives therapeutic resistance and disease progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Comparing the metabolomic profiles of cells treated with GAC0001E5 and other LXR modulators
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic shifts induced by novel therapeutics is paramount. This guide provides an objective comparison of the metabolomic profiles of cells treated with the Liver X Receptor (LXR) inverse agonist GAC0001E5 against other LXR modulators, supported by experimental data and detailed protocols.
Liver X Receptors (LXRs), members of the nuclear receptor superfamily, are crucial regulators of cholesterol, lipid, and glucose homeostasis.[1][2] Their modulation presents a promising therapeutic avenue for various diseases, including cancer.[1][3] this compound is a novel LXR inverse agonist that has demonstrated potent anti-proliferative effects in cancer cells by disrupting key metabolic pathways.[1] This guide delves into the specific metabolic alterations caused by this compound and contrasts them with the effects of other LXR modulators, such as the well-characterized agonist GW3965 and the inverse agonist SR9243.
Distinct Metabolomic Signatures of LXR Modulators
Treatment of cancer cells with different LXR modulators results in distinct and measurable shifts in their metabolomic profiles. These changes provide a window into the specific metabolic pathways targeted by each compound.
A key study conducted on pancreatic ductal adenocarcinoma (PDAC) cell lines, BxPC-3 and PANC-1, provides a direct quantitative comparison between the effects of this compound and the LXR agonist GW3965. In BxPC-3 cells, this compound treatment led to the upregulation of 97 metabolites and the downregulation of 142 metabolites. In contrast, GW3965 treatment resulted in the upregulation of 83 and downregulation of 367 metabolites. A similar yet distinct pattern was observed in PANC-1 cells, where this compound upregulated 177 and downregulated 187 metabolites, while GW3965 upregulated 216 and downregulated 81 metabolites.
These findings underscore that while both compounds modulate LXR, their downstream metabolic consequences are markedly different.
| Cell Line | LXR Modulator | Upregulated Metabolites | Downregulated Metabolites |
| BxPC-3 | This compound | 97 | 142 |
| GW3965 | 83 | 367 | |
| PANC-1 | This compound | 177 | 187 |
| GW3965 | 216 | 81 |
This compound: A Disruptor of Glutamine Metabolism and Redox Balance
A primary mechanism of action for this compound is the disruption of glutamine metabolism. This is a critical pathway for cancer cells, which often rely on glutamine as a key source of carbon and nitrogen for growth and proliferation. Transcriptomic and metabolomic studies have consistently shown that this compound treatment leads to a significant decrease in intracellular levels of glutamate and glutathione, a crucial antioxidant. This depletion of glutathione, in turn, leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and contributing to the anti-proliferative effects of the compound.
Contrasting Effects of LXR Inverse Agonists: this compound vs. SR9243
While both this compound and SR9243 are LXR inverse agonists, they appear to exert their anti-cancer effects through distinct, albeit potentially overlapping, metabolic pathways. SR9243 is known to inhibit the Warburg effect (aerobic glycolysis) and de novo lipogenesis, two other metabolic hallmarks of cancer. Although a direct head-to-head quantitative metabolomic comparison is not yet available in the public domain, the available data suggests that this compound's primary metabolic impact is on glutaminolysis, while SR9243 more directly targets glucose and lipid metabolism. This highlights the potential for different LXR inverse agonists to be employed against cancers with varying metabolic dependencies.
The LXR Signaling Axis: Agonists vs. Inverse Agonists
The differential metabolic outcomes of LXR agonists and inverse agonists stem from their opposing effects on LXR-mediated gene transcription. LXR agonists like GW3965 activate LXR, leading to the transcription of genes involved in cholesterol efflux and fatty acid synthesis. Conversely, LXR inverse agonists such as this compound and SR9243 bind to LXR and promote the recruitment of co-repressors, leading to the downregulation of these same target genes.
Caption: LXR signaling pathways for agonists and inverse agonists.
Experimental Protocols
The following provides a general methodology for the metabolomic analysis of cells treated with LXR modulators, based on established protocols.
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., BxPC-3, PANC-1, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded and allowed to adhere overnight.
-
The following day, cells are treated with the LXR modulator (e.g., this compound, GW3965) at the desired concentration or with a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
2. Metabolite Extraction:
-
After treatment, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolism is quenched by adding a cold extraction solvent, typically a methanol/water or methanol/acetonitrile/water mixture.
-
Cells are scraped and collected into microcentrifuge tubes.
-
The samples are vortexed and then centrifuged to pellet cellular debris.
-
The supernatant containing the metabolites is collected for analysis.
3. Metabolomic Analysis:
-
The extracted metabolites are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Untargeted metabolomics is often employed to obtain a broad profile of the metabolic changes.
-
Data is processed to identify and quantify the altered metabolites.
-
Statistical analysis is performed to determine significantly changed metabolites between treatment groups.
Caption: General experimental workflow for cell-based metabolomics.
Conclusion
The LXR inverse agonist this compound induces a distinct metabolomic profile in cancer cells, primarily characterized by the disruption of glutamine metabolism and the induction of oxidative stress. This contrasts with the metabolic effects of LXR agonists like GW3965, which primarily impact lipid synthesis and cholesterol transport. Furthermore, while sharing the classification of LXR inverse agonist, this compound and SR9243 appear to target different key metabolic vulnerabilities in cancer cells. A deeper understanding of these differential metabolic effects is crucial for the strategic development and application of LXR modulators in oncology and other therapeutic areas. Further research, including direct comparative metabolomic studies and analyses in a broader range of cell types, will be invaluable in fully elucidating the therapeutic potential of these compounds.
References
GAC0001E5-Induced Oxidative Stress: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Liver X Receptor (LXR) inverse agonist, GAC0001E5, and its effects on inducing oxidative stress, with a focus on its application in cancer cell research. The information presented herein is based on findings from multiple studies and is intended to assist researchers in replicating and expanding upon these important discoveries.
Abstract
This compound is a small molecule compound that functions as a potent LXR inverse agonist and degrader.[1][2] It has demonstrated significant anti-proliferative effects in various cancer cell lines, including pancreatic and breast cancer.[3][4][5] A key mechanism underlying its anti-tumor activity is the induction of oxidative stress through the disruption of glutamine metabolism. This guide will compare the effects of this compound to other LXR modulators and provide the necessary experimental details to reproduce these findings.
Comparative Performance of LXR Ligands
The effects of this compound on cancer cells are distinct when compared to other LXR ligands, such as the agonist GW3965. While both can impact cell proliferation, this compound's mechanism of inducing oxidative stress via glutamine metabolism disruption is a defining characteristic.
| Compound | Class | Primary Mechanism of Action | Effect on Glutamine Metabolism | Effect on Oxidative Stress | Reference |
| This compound | LXR Inverse Agonist & Degrader | Inhibits LXR activity and promotes its degradation. Disrupts glutamine metabolism. | Inhibits glutamine anaplerosis, leading to decreased intracellular glutamate and glutathione (GSH) levels. | Induces significant oxidative stress by increasing reactive oxygen species (ROS) and decreasing the GSH/GSSG ratio. | |
| GW3965 | LXR Agonist | Activates LXR, leading to the upregulation of target genes involved in lipid metabolism and cholesterol homeostasis. | Does not primarily target glutamine metabolism in the same manner as this compound. | Does not induce oxidative stress; may have anti-inflammatory effects. | |
| SR9243 | LXR Inverse Agonist | Inhibits LXR activity. | Downregulates aerobic glycolysis and fatty acid synthesis. | Can induce apoptosis, but its direct comparative effect on oxidative stress via glutaminolysis is less characterized than this compound. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key indicators of oxidative stress in pancreatic (BxPC-3, PANC-1, MIA PaCa-2) and breast (MCF-7, MCF-7-TamR, MDA-MB-231) cancer cell lines.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Levels
| Cell Line | Treatment | Fold Change in ROS Levels (vs. Control) | Reference |
| BxPC-3 | 10 µM this compound (48h) | Significant Upregulation | |
| PANC-1 | 10 µM this compound (48h) | Significant Upregulation | |
| MIA PaCa-2 | 10 µM this compound (48h) | Significant Upregulation | |
| MCF-7 | This compound | Increased | |
| MCF-7-TamR | This compound | Increased | |
| MDA-MB-231 | This compound | Increased |
Table 2: Effect of this compound on Glutathione (GSH/GSSG) Levels
| Cell Line | Treatment | Change in GSH/GSSG Ratio (vs. Control) | Reference |
| BxPC-3 | 10 µM this compound (48h) | No Significant Change | |
| PANC-1 | 10 µM this compound (48h) | Significantly Reduced | |
| MIA PaCa-2 | 10 µM this compound (48h) | Significantly Reduced | |
| MCF-7 | This compound (48h) | Modestly Decreased | |
| MCF-7-TamR | This compound (48h) | Greatly Decreased | |
| MDA-MB-231 | This compound (48h) | Greatly Decreased |
Signaling Pathway of this compound-Induced Oxidative Stress
This compound acts as an inverse agonist and degrader of Liver X Receptors (LXRs). In cancer cells with upregulated glutamine metabolism, LXRs can influence metabolic pathways. This compound treatment inhibits LXR activity, leading to a downregulation of genes involved in glutamine metabolism. This disruption of "glutaminolysis" reduces the intracellular pool of glutamate, a key component for the synthesis of the antioxidant glutathione (GSH). The resulting decrease in GSH levels impairs the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress and subsequent cell death.
Caption: this compound signaling pathway leading to oxidative stress.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Pancreatic (BxPC-3, PANC-1, MIA PaCa-2) or breast (MCF-7, MCF-7-TamR, MDA-MB-231) cancer cell lines.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing either vehicle (DMSO) or this compound at the desired concentration (e.g., 10 µM). Cells are treated for a specified duration (e.g., 48 hours) before analysis.
2. Measurement of Reactive Oxygen Species (ROS)
This protocol is based on the use of a fluorogenic probe like CellROX® Green Reagent.
-
Reagents: CellROX® Green Reagent, phosphate-buffered saline (PBS), Hoechst 33342 (for nuclear staining).
-
Procedure:
-
After this compound treatment, wash the cells with PBS.
-
Incubate the cells with CellROX® Green Reagent (e.g., 5 µM) and Hoechst 33342 (e.g., 1 µg/mL) in fresh medium for 30 minutes at 37°C.
-
Wash the cells three times with PBS.
-
Measure the fluorescence intensity using a high-content imaging system or a fluorescence microscope. The green fluorescence intensity (CellROX) indicates the level of ROS, which can be normalized to the number of cells (blue fluorescence from Hoechst).
-
3. Measurement of Glutathione (GSH/GSSG) Ratio
This protocol utilizes a luminescent-based assay kit (e.g., GSH/GSSG-Glo™ Assay).
-
Reagents: GSH/GSSG-Glo™ Assay kit reagents (luciferin generation reagent, luciferin detection reagent), passive lysis buffer.
-
Procedure:
-
After treatment, lyse the cells using a passive lysis buffer.
-
To measure total glutathione (GSH + GSSG), add the luciferin generation reagent to a portion of the cell lysate and incubate at room temperature for 30 minutes.
-
To measure oxidized glutathione (GSSG), treat a separate portion of the lysate with a reagent to block free GSH (e.g., N-ethylmaleimide), then add the luciferin generation reagent and incubate.
-
Add the luciferin detection reagent to all samples and measure luminescence using a plate-reading luminometer.
-
Calculate the GSH/GSSG ratio based on the luminescent signals.
-
Experimental Workflow Diagram
Caption: Workflow for assessing this compound-induced oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells [ouci.dntb.gov.ua]
- 4. Novel Liver X Receptor Ligand this compound Disrupts Glutamine Metabolism and Induces Oxidative Stress in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver X Receptor Inverse Agonist this compound Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling GAC0001E5
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize the risk of exposure through inhalation, skin contact, or eye contact. The minimum required PPE for handling GAC0001E5 in a solid (powder) or dissolved form includes:
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1] However, when there is a risk of splashes, such as when preparing solutions, chemical splash goggles should be worn.[2][3][4] For tasks with a higher risk of splashing or aerosol generation, a face shield worn over safety goggles is recommended.[5]
-
Skin and Body Protection: A fully fastened laboratory coat is mandatory to protect skin and clothing. For handling larger quantities or when there is a significant risk of contamination, a chemically resistant apron over the lab coat should be considered. Long pants and closed-toe shoes are required at all times in the laboratory.
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact. It is highly recommended to wear double gloves (two pairs of nitrile gloves) to increase protection, especially when handling the pure compound or concentrated solutions. If prolonged contact is anticipated, or when handling the compound in a solvent, it is crucial to consult a glove compatibility chart to select a glove material with a low permeation and degradation rate for the specific solvent being used. Gloves should be inspected for any signs of degradation before use and changed immediately if contamination occurs.
Data Presentation: Recommended Personal Protective Equipment
| Protection Type | Equipment | Specifications & Best Practices |
| Eye & Face | Safety Glasses | Minimum requirement, must have side shields and be ANSI Z87.1 compliant. |
| Chemical Splash Goggles | To be worn when there is a risk of splashes. | |
| Face Shield | Recommended in addition to goggles for tasks with a high risk of splashing or aerosol generation. | |
| Skin & Body | Laboratory Coat | Must be fully fastened to protect skin and clothing. |
| Chemically Resistant Apron | Recommended for handling larger quantities or when there is a higher risk of splashes. | |
| Clothing | Long pants and closed-toe shoes are mandatory. | |
| Hand | Disposable Nitrile Gloves | Minimum for incidental contact. |
| Double Gloving | Recommended for increased protection. | |
| Chemically Resistant Gloves | Consult a compatibility chart for the specific solvent being used for prolonged contact. |
Operational and Disposal Plans
Experimental Protocols: Handling and Use
-
Preparation: All work with solid this compound or its volatile solutions should be conducted in a certified chemical fume hood to prevent inhalation of powders or vapors.
-
Weighing: When weighing the solid compound, use an analytical balance within a ventilated enclosure or a chemical fume hood to minimize the generation of airborne particles.
-
Dissolving: When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing. Ensure that the container is securely capped before mixing or vortexing.
-
Storage: Store this compound in a clearly labeled, tightly sealed container in a designated, ventilated, and access-controlled area. If the compound is light-sensitive or hygroscopic, use an amber vial and store it in a desiccator.
-
Spill Management: In the event of a small spill, and if you are trained to handle it, use an appropriate spill kit while wearing full PPE. For larger spills, evacuate the area and contact your institution's safety office immediately.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Dispose of all contaminated solid materials, including gloves, pipette tips, weighing paper, and any contaminated labware, in a designated hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and should list the chemical constituents.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemically compatible hazardous waste bottle. Do not mix incompatible waste streams.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be disposed of in the normal trash, or preferably, reused for compatible waste collection after appropriate relabeling.
-
Regulatory Compliance: Follow all institutional and local regulations for the disposal of hazardous waste. Arrange for professional disposal through your institution's EHS department.
Mandatory Visualization
Caption: Workflow for handling novel chemical compounds.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. westlab.com [westlab.com]
- 5. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
